3',6-Dinitroflavone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100914-36-1 |
|---|---|
Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
6-nitro-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-13-8-15(9-2-1-3-10(6-9)16(19)20)23-14-5-4-11(17(21)22)7-12(13)14/h1-8H |
InChI Key |
CNVQMRWAJHEFGZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Other CAS No. |
100914-36-1 |
Synonyms |
3',6-dinitroflavone 6,3'-dinitroflavone 6-nitro-2-(3-nitrophenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3',6-Dinitroflavone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',6-Dinitroflavone, more accurately known as 6,3'-Dinitroflavone (6,3'-DNF). This synthetic flavone derivative has garnered significant interest for its potent anxiolytic properties, mediated through its interaction with the central benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document details its chemical structure, physicochemical properties, synthesis, and established biological activities. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a visual representation of its mechanism of action through a signaling pathway diagram.
Chemical Structure and Identification
6,3'-Dinitroflavone is a flavonoid derivative characterized by a core 2-phenylchromen-4-one structure substituted with two nitro groups at the 6 and 3' positions of the flavone skeleton.
| Identifier | Value |
| Common Name | 6,3'-Dinitroflavone (6,3'-DNF) |
| IUPAC Name | 6-nitro-2-(3-nitrophenyl)chromen-4-one |
| Molecular Formula | C15H8N2O6 |
| SMILES | O=C1C=C(OC2=C1C=C(C=C2)--INVALID-LINK--=O)C3=CC(=CC=C3)--INVALID-LINK--=O |
| InChI | InChI=1S/C15H8N2O6/c18-13-9-15(11-4-2-1-3-10(11)16(19)20)23-14-7-5-12(17(21)22)6-8(13)14/h1-9H |
Physicochemical Properties
A summary of the key physicochemical properties of 6,3'-Dinitroflavone is presented below. These values are calculated based on its chemical structure.
| Property | Value | Unit |
| Molecular Weight | 312.24 | g/mol |
| logP (calculated) | 2.8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 118.88 | Ų |
Synthesis
6,3'-Dinitroflavone can be synthesized via the direct nitration of flavone.[1] A general procedure adaptable for this synthesis is outlined below.
Experimental Protocol: Synthesis of 6,3'-Dinitroflavone
Materials:
-
Flavone
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Recrystallization apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.
-
Nitration Reaction: Dissolve flavone in a minimal amount of cold concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture under vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring and Quenching: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation of the Crude Product: A yellow precipitate of the dinitroflavone isomers will form. Isolate the crude product by vacuum filtration using a Buchner funnel, and wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Purification: The crude product, a mixture of dinitroflavone isomers, requires purification. Recrystallize the solid from a suitable solvent system, such as ethanol or acetic acid, to isolate the 6,3'-dinitroflavone isomer. Further purification can be achieved by column chromatography if necessary.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Determine the melting point.
Biological Activity and Mechanism of Action
6,3'-Dinitroflavone is a potent ligand for the benzodiazepine binding site on the GABAA receptor, exhibiting high affinity.[1][2] This interaction allosterically modulates the receptor, enhancing the effect of GABA and leading to anxiolytic effects.[3][4]
Signaling Pathway
The following diagram illustrates the mechanism of action of 6,3'-Dinitroflavone at the GABAA receptor.
Pharmacological Profile
6,3'-Dinitroflavone has been shown to have a potent anxiolytic effect in animal models, such as the elevated plus-maze test.[2][5] Notably, it exhibits a degree of selectivity, possessing anxiolytic properties at doses that do not cause significant sedative, myorelaxant, or amnestic effects.[5] This favorable pharmacological profile suggests its potential as a lead compound for the development of novel anxiolytic drugs with fewer side effects than classical benzodiazepines.
Key Experimental Data
The following tables summarize the quantitative data regarding the biological activity of 6,3'-Dinitroflavone.
Table 1: Binding Affinity of 6,3'-Dinitroflavone for Benzodiazepine Receptors
| Brain Region | Receptor Subtype Enriched | Ki (nM) | Reference |
| Cerebellum | Type I (α1 subunit) | Lower Ki | [5] |
| Spinal Cord | Type II | Higher Ki | [5] |
| Dentate Gyrus | Type II | Higher Ki | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Efficacy of 6,3'-Dinitroflavone at Recombinant GABAA Receptor Subtypes
| Receptor Subtype | Modulatory Effect | Reference |
| α1β2γ2 | Low efficacy inverse agonistic | [6] |
| α5β2γ2 | Low efficacy inverse agonistic | [6] |
| α2β2γ2, α3β2γ2, α4β2γ2, α6β2γ2 | None or very low efficacy positive | [6] |
| α4β2δ, α4β3δ | None or very low efficacy positive | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: [3H]Flunitrazepam Competitive Binding Assay
This protocol is adapted from standard procedures for assessing the binding of ligands to the benzodiazepine site of the GABAA receptor.
Objective: To determine the binding affinity (Ki) of 6,3'-Dinitroflavone for the central benzodiazepine receptor.
Materials:
-
Rat brain tissue (e.g., cerebral cortex, cerebellum)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]Flunitrazepam (radioligand)
-
Diazepam or Flumazenil (for non-specific binding determination)
-
6,3'-Dinitroflavone (test compound) at various concentrations
-
Polypropylene test tubes
-
Centrifuge
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Whatman GF/B glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet containing the synaptic membranes is resuspended in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In polypropylene test tubes, add the following in order:
-
Tris-HCl buffer
-
A fixed concentration of [3H]Flunitrazepam (typically 1-2 nM).
-
Varying concentrations of 6,3'-Dinitroflavone (e.g., from 10-10 to 10-5 M).
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled diazepam or flumazenil (e.g., 10 µM).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
The final assay volume should be consistent (e.g., 500 µL).
-
-
Incubation: Incubate the tubes at 0-4 °C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through Whatman GF/B glass fiber filters.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to stand for several hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 6,3'-Dinitroflavone.
-
Determine the IC50 value (the concentration of 6,3'-Dinitroflavone that inhibits 50% of the specific binding of [3H]Flunitrazepam).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Elevated Plus-Maze Test for Anxiolytic Activity
This protocol is a standard behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of 6,3'-Dinitroflavone in mice.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms elevated from the floor).
-
Adult male mice.
-
6,3'-Dinitroflavone solution for injection (e.g., dissolved in a vehicle like DMSO and diluted in saline).
-
Vehicle solution (control).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Video camera and tracking software (optional but recommended for accurate data collection).
-
Stopwatch.
-
70% ethanol for cleaning.
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment. The room should be quiet and have controlled lighting.
-
Drug Administration:
-
Administer 6,3'-Dinitroflavone (e.g., at doses ranging from 0.1 to 10 mg/kg) or the vehicle solution via i.p. injection.
-
Allow a pre-treatment period of 15-30 minutes before testing.
-
-
Testing:
-
Place a mouse individually in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute period.
-
Record the following parameters, either manually or using video tracking software:
-
Number of entries into the open arms.
-
Time spent in the open arms.
-
Number of entries into the closed arms.
-
Time spent in the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
-
Post-Test:
-
After the 5-minute test period, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries ( (open arm entries / total arm entries) x 100) and the percentage of time spent in the open arms ( (time in open arms / 300 seconds) x 100).
-
An increase in these parameters in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
6,3'-Dinitroflavone is a synthetic flavonoid with well-documented anxiolytic properties mediated by its interaction with the benzodiazepine binding site of the GABAA receptor. Its distinct pharmacological profile, characterized by anxiolytic effects at non-sedating doses, makes it a valuable tool for neuropharmacological research and a promising scaffold for the development of novel therapeutic agents for anxiety disorders. This technical guide provides a foundational resource for researchers and drug development professionals working with or interested in this compound.
References
- 1. 6,3'-Dinitroflavone: a high affinity ligand for the BZD-R with potent anxiolytic properties. - CONICET [bicyt.conicet.gov.ar]
- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
3',6-Dinitroflavone: A Technical Guide for Drug Development Professionals
An In-depth Review of a Potent and Selective Anxiolytic Agent
Abstract
3',6-Dinitroflavone is a synthetic flavonoid derivative that has garnered significant interest within the scientific community for its potent anxiolytic properties.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, mechanism of action, and pharmacological effects. Tailored for researchers, scientists, and drug development professionals, this document details the compound's interaction with GABAA receptors, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant pathways and workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
Flavonoids, a class of naturally occurring polyphenolic compounds, have long been investigated for their diverse biological activities. This compound, a synthetically modified flavone, has emerged as a particularly promising anxiolytic agent.[1] It exhibits a distinct pharmacological profile, demonstrating significant anxiolytic effects at doses that do not induce the common side effects associated with traditional benzodiazepines, such as sedation, myorelaxation, or amnesia.[1] This selective activity is attributed to its modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Chemical Properties and Synthesis
This compound is characterized by a flavone core structure with nitro groups substituted at the 3' and 6 positions of the phenyl and benzopyran rings, respectively.
Proposed Synthesis of this compound
Step 1: Synthesis of the Flavone Backbone
A common method for synthesizing the flavone backbone is the Allan-Robinson reaction or a modification thereof. This typically involves the reaction of a 2-hydroxyacetophenone derivative with an aromatic anhydride and its sodium salt, or the Baker-Venkataraman rearrangement followed by cyclization.
Step 2: Nitration of the Flavone Core
The synthesized flavone would then undergo nitration to introduce the two nitro groups. Based on the synthesis of 3,6-dinitrocarbazole, a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature would likely be employed.[2] The directing effects of the existing functional groups on the flavone core would influence the position of nitration. The reaction would proceed as follows:
-
Reactants: Flavone, concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4).
-
Conditions: The reaction is typically carried out at a low temperature (e.g., 0-10°C) to control the rate of reaction and prevent over-nitration.
-
Procedure: The flavone is dissolved in concentrated sulfuric acid, and a cooled mixture of nitric and sulfuric acids (nitrating mixture) is added dropwise with constant stirring.
-
Work-up: After the reaction is complete, the mixture is poured onto ice water, causing the nitrated product to precipitate. The precipitate is then filtered, washed with water to remove residual acid, and purified, typically by recrystallization.
Mechanism of Action: Modulation of GABAA Receptors
This compound exerts its anxiolytic effects primarily through its interaction with the GABAA receptor, a ligand-gated ion channel.[3] Unlike direct agonists, it acts as a low-efficacy modulator, meaning it has a subtle effect on the receptor's response to GABA.[3]
Binding Affinity and Subtype Selectivity
Binding studies using [3H]flunitrazepam, a benzodiazepine site radioligand, have demonstrated that this compound has a high affinity for the benzodiazepine binding site on the GABAA receptor.[3] Notably, it exhibits selectivity for different receptor subtypes, showing the highest affinity for receptors containing the α1 subunit.[3][4]
Table 1: Binding Affinity (Ki) of this compound for GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) |
|---|---|
| α1β2γ2 | 9.7[4] |
| α2β2γ2 | 50.6[4] |
| α3β2γ2 | 26.2[4] |
| α5β2γ2 | ~200.0[4] |
Functional Modulation
Electrophysiological studies using the two-electrode voltage-clamp technique in Xenopus oocytes have revealed that this compound does not activate the GABAA receptor on its own.[3] Instead, it modulates the receptor's response to GABA in a subtype-dependent manner. It acts as a low-efficacy inverse agonist at α1β2γ2 and α5β2γ2 subtypes, while showing little to no effect or very low-efficacy positive modulation at other subtypes.[3]
Pharmacological Effects
Anxiolytic Activity
The anxiolytic properties of this compound have been demonstrated in preclinical studies using the elevated plus-maze test in mice.[1][5] This test is a widely accepted model for assessing anxiety-like behavior in rodents.
Table 2: Anxiolytic Activity of this compound in the Elevated Plus-Maze Test
| Species | Dose (mg/kg, i.p.) | Effect |
|---|---|---|
| Mice | 0.01 - 0.03 | Significant increase in time spent in open arms[5] |
| Mice | 0.1 | Significant anxiolytic effect[1] |
Favorable Side-Effect Profile
A key advantage of this compound is its favorable side-effect profile compared to classical benzodiazepines like diazepam. At doses that produce a significant anxiolytic effect, this compound does not cause significant sedation, muscle relaxation (myorelaxation), or memory impairment (amnesia).[1]
Experimental Protocols
[3H]Flunitrazepam Binding Assay
This assay is used to determine the binding affinity of a compound to the benzodiazepine site of the GABAA receptor.
-
Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar rats are homogenized in a Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed multiple times to remove endogenous GABA.[6][7]
-
Incubation: A specific amount of membrane protein (e.g., 2 mg) is incubated with a low concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (this compound).[6] The incubation is carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).[6]
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known benzodiazepine (e.g., 10 µM diazepam) to determine the amount of non-specific binding of the radioligand.[6]
-
Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand and then placed in scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.[7]
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp in Xenopus Oocytes
This electrophysiological technique is used to study the functional effects of a compound on ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. Complementary RNA (cRNA) encoding the desired GABAA receptor subunits is injected into the oocytes. The oocytes are then incubated for several days to allow for receptor expression.[8]
-
Electrode Preparation and Impalement: Two microelectrodes are pulled from glass capillaries and filled with a conducting solution (e.g., 3 M KCl). The oocyte is placed in a recording chamber continuously perfused with a recording solution. The two microelectrodes are then carefully inserted into the oocyte.[9][10]
-
Voltage Clamping and Recording: One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired holding potential (e.g., -60 mV).[4]
-
Drug Application: GABA and the test compound (this compound) are applied to the oocyte via the perfusion system. The resulting changes in the chloride current flowing through the GABAA receptors are recorded.[4]
-
Data Analysis: The amplitude and kinetics of the GABA-evoked currents in the presence and absence of the test compound are analyzed to determine its modulatory effects (e.g., potentiation, inhibition, or no effect).
Elevated Plus-Maze Test in Mice
This behavioral test is used to assess the anxiolytic or anxiogenic effects of drugs in rodents.
-
Apparatus: The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[11]
-
Procedure: Mice are individually placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).[12][13] The test is typically conducted under controlled lighting conditions.
-
Drug Administration: The test compound (this compound) or vehicle is administered to the mice (e.g., via intraperitoneal injection) a specific time before the test (e.g., 30 minutes).[14]
-
Data Collection: The behavior of the mice is recorded using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[11]
-
Data Analysis: The data are analyzed to compare the behavior of the drug-treated group with the vehicle-treated control group. An increase in the time spent in the open arms and/or the number of open-arm entries is indicative of an anxiolytic effect.
Visualizations
Signaling Pathway
Caption: Allosteric modulation of the GABAA receptor signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a compelling lead compound in the development of novel anxiolytic therapies. Its high affinity and subtype selectivity for the GABAA receptor, coupled with a favorable preclinical safety profile, underscore its potential as a more targeted and tolerable alternative to existing anxiolytics. The detailed methodologies and consolidated data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this promising molecule. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, as well as exploring its efficacy in a broader range of anxiety models.
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-electrode voltage-clamp recordings in Xenopus oocytes [bio-protocol.org]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psicothema.com [psicothema.com]
An In-depth Technical Guide to 3',6-Dinitroflavone: Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic flavonoid, 3',6-Dinitroflavone. It details its discovery as a potent and selective ligand for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document collates key quantitative data, outlines detailed experimental protocols for its synthesis and biological evaluation, and presents its mechanism of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers in pharmacology, neuroscience, and drug development.
Discovery and History
This compound, also referred to in scientific literature as 6,3'-dinitroflavone, is a synthetic flavone derivative that emerged from structure-activity relationship studies aimed at identifying novel, potent ligands for the benzodiazepine (BZD) binding site on the GABAA receptor.[1] These efforts were driven by the quest for anxiolytic agents with improved pharmacological profiles over classical benzodiazepines, seeking to separate the desired anxiolytic effects from unwanted side effects such as sedation, myorelaxation, and amnesia.[2]
The introduction of electronegative nitro groups at the 3' and 6 positions of the flavone backbone was found to significantly enhance binding affinity for the BZD receptor.[1] Subsequent pharmacological characterization revealed that this compound possesses potent anxiolytic properties, demonstrating anxioselective effects in preclinical models.[2] It was found to be a high-affinity ligand for central benzodiazepine receptors, exhibiting a more potent anxiolytic effect in the elevated plus-maze test than diazepam.[2][3] Notably, at its anxiolytic doses, it did not produce the anticonvulsant or myorelaxant effects typically associated with benzodiazepines.[2]
Chemical Synthesis
While a specific, detailed synthesis for this compound is not extensively published, a plausible synthetic route can be derived from established methods for flavone synthesis. The core of the synthesis involves the condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde, followed by cyclization.
A likely synthetic pathway for this compound would involve the following key steps:
-
Preparation of Starting Materials:
-
Synthesis of 2'-hydroxy-5'-nitroacetophenone.
-
Synthesis of 3-nitrobenzaldehyde.
-
-
Chalcone Formation: Base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-5'-nitroacetophenone and 3-nitrobenzaldehyde to form the corresponding chalcone (1-(2-hydroxy-5-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one).
-
Cyclization to Flavone: Oxidative cyclization of the chalcone intermediate using a suitable reagent, such as iodine in dimethyl sulfoxide (DMSO), to yield this compound.
This proposed synthesis is analogous to the well-documented synthesis of other substituted flavones.[4][5][6]
Mechanism of Action: A Modulator of GABAA Receptors
This compound exerts its pharmacological effects by acting as a modulator of the GABAA receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[7] Specifically, it binds to the benzodiazepine site, an allosteric modulatory site on the receptor complex.[7]
The binding of this compound to this site does not directly open the chloride ion (Cl-) channel but rather influences the effect of the endogenous ligand, GABA.[7][8] Its interaction is subtype-selective, showing a higher affinity for GABAA receptors containing the α1 subunit.[7][8]
Further characterization has revealed that this compound is a low-efficacy modulator.[7][8] On GABAA receptor subtypes α1β2γ2 and α5β2γ2, it acts as a weak inverse agonist, slightly reducing the GABA-elicited chloride current.[7][8] On other subtypes, such as α2β2γ2 and α3β2γ2, it behaves as an antagonist or a very weak partial agonist.[7][8] The anxiolytic effects of this compound are sensitive to and can be blocked by the classical benzodiazepine antagonist, Ro 15-1788 (flumazenil).[2][7]
References
- 1. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
Biological Activity of Synthetic Nitroflavones: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely found in nature, renowned for their broad spectrum of biological activities.[1] Synthetic modification of the basic flavone scaffold offers an avenue to enhance potency, selectivity, and drug-like properties. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, has been a successful strategy in medicinal chemistry to create novel bioactive molecules.[2] The nitro group can significantly alter the electronic properties of the flavone core, often enhancing interactions with biological targets and participating in critical redox reactions within cells.[3] This guide provides an in-depth technical overview of the biological activities of synthetic nitroflavones, focusing on their anticancer, anxiolytic, and enzyme-inhibiting properties, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Biological Activities and Mechanisms of Action
Anticancer Activity
A significant area of investigation for synthetic nitroflavones is their potential as antineoplastic agents. These compounds have demonstrated potent and selective cytotoxicity against various cancer cell lines.[1][4]
Key Compound: 2'-Nitroflavone
2'-Nitroflavone has emerged as a lead compound with strong antitumor activity, particularly against hematological and cervical cancer cells.[1][5] It exerts a potent antimitogenic effect on cancer cells while showing significantly less impact on the proliferation of non-neoplastic cells, suggesting a favorable selectivity profile.[1][4]
Mechanism of Action: Apoptosis Induction and MAPK Pathway Modulation
The anticancer effects of 2'-nitroflavone are primarily mediated through the induction of apoptosis (programmed cell death) and modulation of key signaling cascades.[6]
-
Cell Cycle Arrest: Treatment with 2'-nitroflavone leads to cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[6][7]
-
Apoptosis Induction: The compound triggers a robust apoptotic response characterized by chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine, which is detectable by Annexin V staining.[5][7]
-
Signaling Pathway Modulation: The pro-apoptotic activity of 2'-nitroflavone is intricately linked to its ability to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In human leukemia (HL-60) cells, 2'-nitroflavone activates the p38 and c-Jun NH₂-terminal kinase (JNK) pathways while simultaneously inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2.[6][7] The activation of JNK and inhibition of ERK1/2 are crucial for the resulting apoptotic response.[7] This modulation leads to the activation of both major apoptotic pathways:
-
Extrinsic (Death Receptor) Pathway: 2'-nitroflavone upregulates the expression of the TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor (DR5), as well as Fas and Fas-L, initiating a caspase-8-dependent signaling cascade.[5][7]
-
Intrinsic (Mitochondrial) Pathway: The compound promotes the translocation of the pro-apoptotic protein Bax to the mitochondria and decreases the expression of the anti-apoptotic protein Bcl-xL.[5] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytosol, which in turn activates caspase-9.[5][7] Both pathways converge on the activation of the executioner caspase-3, which orchestrates the final stages of cell death.[6][7]
-
Anxiolytic Activity
Certain synthetic nitroflavones exhibit significant neuromodulatory effects, particularly anxiolytic-like properties, by interacting with the central nervous system.
Key Compound: 6-Bromo-3'-nitroflavone
This disubstituted flavone is a potent ligand for benzodiazepine receptors and demonstrates clear anxiolytic-like effects in preclinical models.[8]
Mechanism of Action: GABA-A Receptor Modulation
6-Bromo-3'-nitroflavone's anxiolytic action is mediated through its interaction with the GABA-A receptor complex. It acts as a partial agonist at the benzodiazepine binding site.[8] This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions (³⁶Cl⁻) into neurons.[8] This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or anxiolytic effect. Unlike full agonists like diazepam, 6-bromo-3'-nitroflavone produces these anxiolytic effects at doses that do not cause significant myorelaxant, amnesic, or sedative side effects, suggesting a potentially safer therapeutic window.[8]
Enzyme Inhibition
The electrophilic nature of the nitro-functionalized flavone ring makes these compounds effective inhibitors of various enzymes critical to disease progression.
Key Compound: 2-(4-nitrophenyl)chromen-4-one (4NCO)
This synthetic nitroflavone has been identified through in silico studies as a potent inhibitor of human poly (ADP-ribose) polymerase 1 (hPARP1).[9]
Mechanism of Action: Competitive Inhibition of hPARP1
hPARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). 4NCO is predicted to act as a competitive inhibitor, binding to the active site of hPARP1 and preventing its normal function.[9] Molecular docking and simulation studies suggest it forms a stable interaction with the enzyme, rendering it inactive with a high predicted inhibitory activity.[9]
Quantitative Bioactivity Data
The biological activities of synthetic nitroflavones have been quantified using various in vitro and in vivo assays. The following tables summarize key data points from the literature.
Table 1: Anticancer Activity of Synthetic Nitroflavones
| Compound | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| 2'-Nitroflavone | HL-60 (human leukemia) | MTS Assay | IC₅₀ | 1 ± 0.5 µM | [1],[4] |
| 2'-Nitroflavone | NFS-60 (murine leukemia) | MTS Assay | IC₅₀ | ~ 8 µM | [1],[4] |
| 2'-Nitroflavone | LB02 (murine T cell leukemia) | MTS Assay | IC₅₀ | ~ 8 µM | [1],[4] |
| 3-Nitrophenyl chalcone derivative | HCT-116 (human colon cancer) | SRB Assay | IC₅₀ (48h) | 1.71 µM | [10] |
| 3-Nitrophenyl chalcone derivative | HT-29 (human colon cancer) | SRB Assay | IC₅₀ (48h) | 7.76 µM | [10] |
| 5-Nitrofuran-isatin hybrid | HCT 116 (human colon cancer) | MTT Assay | IC₅₀ | 1.62 - 8.8 µM | [11] |
Table 2: Anxiolytic and Receptor Binding Activity of Synthetic Nitroflavones
| Compound | Assay Type | Parameter | Value | Reference(s) |
| 6-Bromo-3'-nitroflavone | Elevated Plus-Maze (mice) | Anxiolytic Dose | 0.01 - 0.3 mg/kg (i.p.) | [8] |
| 6-Bromo-3'-nitroflavone | GABA-stimulated ³⁶Cl⁻ influx | Potentiation | 126-138% (at 0.1-1 mM) | [8] |
| 6-Nitro-3'-bromoflavone | [³H]flunitrazepam binding | Kᵢ | 17 - 36 nM | [12] |
Table 3: Enzyme Inhibitory Activity of Synthetic Nitroflavones
| Compound | Target Enzyme | Assay Type | Parameter | Value | Reference(s) |
| 2-(4-nitrophenyl)chromen-4-one (4NCO) | hPARP1 | In silico analysis | Predicted Inhibition | 96% | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of synthetic nitroflavones.
Cell Viability and Cytotoxicity Assay (MTS Protocol)
This colorimetric assay is used to determine the number of viable cells in proliferation or cytotoxicity studies and to calculate IC₅₀ values.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the synthetic nitroflavone in culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculation: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[14]
Apoptosis Detection by Annexin V & Propidium Iodide Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with the nitroflavone compound for the desired time. Include an untreated control.
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[15]
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS, centrifuge again, and discard the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caspase Activity Fluorometric Assay
This assay quantifies the activity of key executioner caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate.
-
Cell Lysis: Induce apoptosis in cells and pellet 2-5 x 10⁶ cells. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[2]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.[17]
-
Reaction Setup: In a 96-well black plate, add 50 µL of cell lysate per well.
-
Reaction Buffer Preparation: Prepare 2X Reaction Buffer containing 10 mM DTT. Add 50 µL of this buffer to each well containing lysate.[17]
-
Substrate Addition: Add 5 µL of the specific 1 mM caspase substrate (e.g., DEVD-AFC for caspase-3) to each well.[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[2][17]
-
Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins, such as Bax and Bcl-2.
-
Protein Extraction: Lyse treated and untreated cells using RIPA buffer with protease inhibitors. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein from each sample onto an 8-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
Quantification: Use densitometry software to quantify the band intensity. Normalize the target protein levels to a loading control (e.g., β-actin) to compare expression between samples.[18]
Conclusion
Synthetic nitroflavones represent a promising class of compounds with diverse and potent biological activities. The introduction of the nitro group onto the flavone scaffold has proven effective in generating molecules with significant anticancer, anxiolytic, and enzyme-inhibitory properties. The detailed mechanisms, involving the modulation of complex signaling networks like the MAPK pathway and direct interaction with CNS receptors, highlight their potential for targeted therapeutic development. The quantitative data and standardized protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this valuable chemical class. Future work should focus on expanding the library of synthetic nitroflavones, conducting comprehensive structure-activity relationship (SAR) studies, and advancing lead compounds into more complex preclinical and clinical models.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. abcam.com [abcam.com]
- 3. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 2'-Nitroflavone induces cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2´-nitroflavone induces apoptosis and modulates MAPK pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]
- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. 2.8. Western Blot Analysis for Bax, Bcl-2, caspase-3, p53, IκBα, p-IκBα, NF-κB, and Nucling [bio-protocol.org]
3',6-Dinitroflavone: A Comprehensive Technical Guide to its Interaction with GABA(A) Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3',6-dinitroflavone, a synthetic flavonoid, as a ligand for the γ-aminobutyric acid type A (GABA(A)) receptor. It consolidates key findings on its binding affinity, functional activity at various receptor subtypes, and its behavioral effects. This document is intended to be a comprehensive resource, offering detailed experimental protocols and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts in the field of GABAergic modulation.
Introduction
The GABA(A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its allosteric modulation by various pharmacological agents, most notably benzodiazepines, has been a cornerstone of treatment for anxiety, insomnia, and seizure disorders. Flavonoids, a class of naturally occurring and synthetic compounds, have emerged as a promising source of novel GABA(A) receptor ligands with potentially more favorable side-effect profiles than classical benzodiazepines. Among these, this compound has garnered significant interest due to its high affinity for the benzodiazepine binding site and its distinct pharmacological profile. This guide aims to provide a thorough understanding of the biochemical and pharmacological properties of this compound and its interaction with GABA(A) receptors.
Biochemical and Pharmacological Profile
Binding Affinity at GABA(A) Receptor Subtypes
This compound exhibits a high affinity for the benzodiazepine binding site on the GABA(A) receptor.[1] Its binding affinity, however, varies depending on the subunit composition of the receptor, demonstrating a degree of subtype selectivity. The compound shows a higher affinity for receptors containing the α1 subunit compared to those with α2, α3, or α5 subunits.[2][3] This differential affinity is a crucial aspect of its pharmacological profile and may underlie its anxioselective properties.
Table 1: Binding Affinity (Ki) of this compound at Recombinant Human GABA(A) Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | 9.7 |
| α2β2γ2 | 50.6 |
| α3β2γ2 | 26.2 |
| α5β2γ2 | ~200 |
Data compiled from Furtmueller et al. (2008).
Functional Activity at GABA(A) Receptors
Electrophysiological studies have revealed that this compound is a low-efficacy modulator of GABA(A) receptors.[2] Unlike classical benzodiazepines, it does not potentiate GABA-evoked currents to the same extent. In fact, its functional activity is complex and subtype-dependent.
-
α1β2γ2 and α5β2γ2 subtypes: this compound acts as a weak inverse agonist, slightly reducing GABA-elicited chloride currents.[2]
-
α2β2γ2 and α3β2γ2 subtypes: It demonstrates either no significant modulatory effect or acts as a very weak partial agonist.[2]
This low intrinsic efficacy is a key characteristic that distinguishes it from full agonists like diazepam and may contribute to its favorable side-effect profile, particularly the reduced sedative and myorelaxant effects.[1]
Table 2: Modulatory Efficacy of this compound on GABA-Evoked Currents in Recombinant GABA(A) Receptors
| Receptor Subtype | Modulatory Effect |
| α1β2γ2 | Weak Inverse Agonist |
| α2β2γ2 | None / Very Weak Partial Agonist |
| α3β2γ2 | Very Weak Partial Agonist |
| α5β2γ2 | Weak Inverse Agonist |
Data compiled from Furtmueller et al. (2008).
In Vivo Pharmacological Effects
In animal models, this compound exhibits potent anxiolytic-like effects without the pronounced sedation, muscle relaxation, or amnesia associated with classical benzodiazepines.[1] Its anxiolytic activity has been demonstrated in the elevated plus-maze test, a standard behavioral paradigm for assessing anxiety in rodents.[1][4] Notably, the anxiolytic effects of this compound can be blocked by the benzodiazepine antagonist flumazenil (Ro 15-1788), confirming its action via the benzodiazepine binding site.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from appropriately substituted acetophenone and benzaldehyde precursors. A common and effective method involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization to yield the flavone core.
Step 1: Synthesis of 2'-Hydroxy-5'-nitro-3-nitrochalcone (Chalcone Intermediate)
-
To a stirred solution of 2-hydroxy-5-nitroacetophenone (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol, add a 50% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
Recrystallize the crude chalcone from a suitable solvent such as ethanol to obtain the purified 2'-hydroxy-5'-nitro-3-nitrochalcone.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the purified chalcone from Step 1 in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is the crude this compound. Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Radioligand Binding Assay for GABA(A) Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on GABA(A) receptors using [³H]flunitrazepam as the radioligand.
Materials:
-
Rat whole brain tissue or cells expressing recombinant GABA(A) receptors.
-
Homogenization buffer: 0.32 M sucrose, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]flunitrazepam (specific activity ~80 Ci/mmol).
-
Unlabeled flunitrazepam or diazepam for non-specific binding determination.
-
This compound stock solution in DMSO.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in assay buffer and centrifuging again. Repeat this wash step twice.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Assay buffer, membrane preparation, and [³H]flunitrazepam (final concentration ~1 nM).
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]flunitrazepam, and a high concentration of unlabeled flunitrazepam or diazepam (e.g., 10 µM).
-
Competition: Assay buffer, membrane preparation, [³H]flunitrazepam, and varying concentrations of this compound.
-
-
Incubate the tubes at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]flunitrazepam binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol outlines the procedure for assessing the functional activity of this compound on GABA(A) receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired GABA(A) receptor subunits (e.g., α1, β2, γ2).
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
GABA stock solution.
-
This compound stock solution in DMSO.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject the oocytes with a mixture of cRNAs for the desired GABA(A) receptor subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.
-
Co-apply this compound with the same concentration of GABA and record the change in current amplitude.
-
To test for direct agonist activity, apply this compound in the absence of GABA.
-
Perform dose-response experiments by applying a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Express the effect of this compound as a percentage of the control GABA response.
-
Plot the percentage modulation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.
-
Visualizations
Signaling Pathway
Caption: GABA(A) receptor signaling pathway modulation by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for a two-electrode voltage clamp experiment.
Conclusion
This compound represents a compelling lead compound for the development of novel anxiolytics. Its high affinity for the benzodiazepine binding site, coupled with its low intrinsic efficacy and subtype-selectivity, results in a pharmacological profile characterized by potent anxiolysis with a reduced burden of the side effects commonly associated with classical benzodiazepines. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other related flavonoids as modulators of the GABA(A) receptor. Future research should focus on elucidating the precise molecular interactions of this compound with different GABA(A) receptor subtypes and on optimizing its pharmacokinetic properties for clinical development.
References
anxiolytic properties of 3',6-Dinitroflavone
An In-Depth Technical Guide to the Anxiolytic Properties of 3',6-Dinitroflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic flavone derivative this compound (6,3'-DNF), focusing on its potent anxiolytic properties and its mechanism of action at the GABA-A receptor. The information is compiled from peer-reviewed scientific literature to support research and development in the field of anxiolytic drug discovery.
Executive Summary
This compound is a synthetic flavonoid that demonstrates significant anxiolytic-like effects in preclinical models.[1][2] It acts as a high-affinity ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Notably, 6,3'-DNF exhibits a highly desirable pharmacological profile, characterized by a potent anxiolytic action at doses significantly lower than those causing sedation, myorelaxation, or amnesia.[1] This anxioselective profile suggests its potential as a lead compound for developing novel anxiety treatments with an improved side-effect profile compared to classical benzodiazepines.
Mechanism of Action: GABA-A Receptor Modulation
The anxiolytic effects of this compound are mediated through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. 6,3'-DNF binds to the allosteric benzodiazepine site, located at the interface of α and γ subunits, and modulates the receptor's response to GABA.[2][4]
However, its action is complex and subtype-selective. Electrophysiological studies reveal that 6,3'-DNF is a low-efficacy modulator.[2] It produces a slight inverse agonistic effect on GABA-A receptors containing α1 and α5 subunits, while having minimal to no positive modulatory effect on receptors containing α2, α3, α4, or α6 subunits.[2] This unique profile, where it binds with high affinity but exhibits low intrinsic activity, likely contributes to its anxioselective properties, separating anxiety reduction from sedative and other BZD-related side effects. The anxiolytic action is effectively blocked by Ro15-1788 (Flumazenil), a specific antagonist of the benzodiazepine binding site, confirming its mode of action.[1][2]
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 3. 6,3'-Dinitroflavone: a high affinity ligand for the BZD-R with potent anxiolytic properties. - CONICET [bicyt.conicet.gov.ar]
- 4. 6,3'-Dinitroflavone is a low efficacy modulator of GABAA receptors - CONICET [bicyt.conicet.gov.ar]
The Pharmacokinetic Profile of 3',6-Dinitroflavone: A Technical Guide for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',6-Dinitroflavone, a synthetic flavonoid derivative, has garnered attention for its potent anxiolytic properties, which are mediated through its interaction with the central benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor. Despite promising pharmacodynamic effects, a comprehensive understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is crucial for its further development as a therapeutic agent. This technical guide synthesizes the available, though limited, information on this compound and provides a predictive assessment of its pharmacokinetic characteristics based on the established principles of flavonoid pharmacology. Furthermore, this document outlines detailed experimental protocols essential for the definitive characterization of its ADME profile, aiming to bridge the current knowledge gap and guide future preclinical research.
Introduction
Flavonoids, a class of polyphenolic compounds ubiquitously found in nature, are known for their diverse pharmacological activities. Synthetic flavonoids, such as this compound (also cited in the literature as 6,3'-Dinitroflavone), have been designed to optimize specific therapeutic effects. This compound has been identified as a high-affinity ligand for the benzodiazepine receptor, exhibiting potent anxiolytic effects in preclinical models.[1][2] These effects are observed at doses significantly lower than those causing sedation, suggesting a favorable therapeutic window.[2]
However, the progression of this promising molecule from a preclinical candidate to a viable therapeutic agent is contingent upon a thorough understanding of its behavior within a biological system. To date, specific studies detailing the pharmacokinetics of this compound are not available in the public domain. This guide will therefore first summarize its known pharmacodynamics and then construct a predictive pharmacokinetic profile by drawing parallels with the well-documented ADME pathways of other flavonoids.[1][3][4]
Pharmacodynamics: Mechanism of Anxiolytic Action
The primary mechanism of action for this compound is its function as a modulator of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. It acts as a partial agonist or a low-efficacy modulator at the benzodiazepine binding site, which is distinct from the GABA binding site.[1][5] This interaction allosterically enhances the effect of GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron, which produces a calming or anxiolytic effect. Studies have indicated that this compound exhibits a higher affinity for GABAA receptors that include the α1β2γ2 subunits.[5][6]
Figure 1: Mechanism of action of this compound at the GABAA receptor.
Predicted Pharmacokinetic Profile
While specific quantitative data for this compound is lacking, a hypothetical profile can be constructed based on general flavonoid ADME principles.
Absorption
Flavonoid aglycones, like this compound, are generally more lipophilic than their glycoside counterparts and are thus expected to be absorbed from the small intestine via passive diffusion.[4] Preclinical studies have utilized both oral and intraperitoneal (i.p.) administration, indicating systemic absorption is achievable.[2] However, the bioavailability of flavonoids can be low and variable due to factors such as poor aqueous solubility and significant first-pass metabolism in the gut wall and liver.[7]
Distribution
Following absorption, this compound would enter systemic circulation and distribute to various tissues. Its ability to exert central anxiolytic effects confirms its capacity to cross the blood-brain barrier. Like many drugs, it is likely to bind to plasma proteins, such as albumin, which would influence its volume of distribution and free concentration.
Metabolism
Flavonoids undergo extensive Phase I and Phase II metabolism.[1][3] For this compound, the metabolic pathway is predicted to involve two key transformations:
-
Phase I Metabolism: The nitro groups (-NO₂) are susceptible to reduction by nitroreductases, including cytochrome P450 enzymes, to form amino (-NH₂) derivatives. This is a common metabolic pathway for nitroaromatic compounds.[8] Other potential Phase I reactions include hydroxylation on the flavonoid rings.
-
Phase II Metabolism: The resulting amino and any hydroxyl groups would then be readily conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) to form more water-soluble metabolites for excretion.[1]
It is also plausible that the gut microbiota could play a significant role in the initial metabolism, particularly in the reduction of the nitro groups, prior to absorption.[9]
Figure 2: Predicted metabolic pathway for this compound.
Excretion
The water-soluble glucuronide and sulfate conjugates of the metabolites are expected to be the primary forms excreted from the body, primarily via the urine and, to a lesser extent, the bile.[7]
Quantitative Pharmacokinetic Data
Definitive quantitative pharmacokinetic parameters for this compound have not been reported in peer-reviewed literature. The following tables are presented as a template for future studies.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Symbol | Value | Units | Species/Dose |
|---|---|---|---|---|
| Maximum Concentration | Cmax | Data Not Available | ng/mL | |
| Time to Maximum Conc. | Tmax | Data Not Available | hours | |
| Area Under the Curve | AUC0-t | Data Not Available | ng·h/mL | |
| Elimination Half-life | t1/2 | Data Not Available | hours | |
| Bioavailability | F | Data Not Available | % | |
| Clearance | CL | Data Not Available | L/h/kg |
| Volume of Distribution | Vd | Data Not Available | L/kg | |
Table 2: Physicochemical and ADME Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 312.24 | Calculated |
| LogP | Data Not Available | |
| Aqueous Solubility | Data Not Available | |
| Plasma Protein Binding | Data Not Available | |
| In Vitro Metabolism | Data Not Available | (e.g., Liver Microsomes) |
| CYP Inhibition (IC50) | Data Not Available | |
Proposed Experimental Protocols
To address the existing data gap, the following experimental protocols are proposed.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a foundational study to determine key pharmacokinetic parameters.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. Acclimatize for at least 7 days prior to the study.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral (p.o.) administration and in a solution (e.g., saline with 10% DMSO) for intravenous (i.v.) administration.
-
Dosing:
-
Group 1 (Oral): Administer a single dose of 10 mg/kg via oral gavage.
-
Group 2 (Intravenous): Administer a single dose of 2 mg/kg via tail vein injection.
-
-
Blood Sampling: Collect serial blood samples (~150 µL) from the tail vein or via a cannula at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into heparinized tubes. Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Bioavailability (F) will be calculated as (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.
Figure 3: General workflow for an in vivo pharmacokinetic study.
Bioanalytical Method for Quantification in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound and its potential metabolites in plasma.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient elution to separate the analyte from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its metabolites must be determined by infusion of authentic standards.
-
-
Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Conclusion and Future Directions
This compound remains a compound of interest due to its selective anxiolytic activity. However, the current lack of pharmacokinetic data represents a significant hurdle to its development. The predictive profile and experimental protocols outlined in this guide provide a clear roadmap for future research. Definitive studies are essential to characterize its ADME properties, identify its primary metabolites, and establish a clear relationship between dose, plasma concentration, and pharmacodynamic effect. Such data are indispensable for assessing its drug-like properties and making informed decisions about its potential progression as a therapeutic candidate.
References
- 1. Metabolism of flavonoids in human: a comprehensive review [pubmed.ncbi.nlm.nih.gov]
- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of dietary flavonoids in humans. | Semantic Scholar [semanticscholar.org]
- 4. vup.sk [vup.sk]
- 5. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 7. ijns.sums.ac.ir [ijns.sums.ac.ir]
- 8. 2-Nitrofluorene metabolism in the rat lung. Pharmacokinetic and metabolic effects of beta-naphthoflavone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Route of administration determines the anxiolytic activity of the flavonols kaempferol, quercetin and myricetin--are they prodrugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3',6-Dinitroflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3',6-Dinitroflavone, a compound of interest for its potential pharmacological activities. The synthesis is proposed as a two-step process, commencing with the synthesis of the precursor 3'-Nitroflavone, followed by a nitration reaction to yield the final product.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key compounds in the synthesis of this compound. These values are based on typical yields and characteristics of similar compounds reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2'-Hydroxy-3-nitrochalcone | C₁₅H₁₁NO₄ | 269.25 | 185-190 | 85-95 |
| 3'-Nitroflavone | C₁₅H₉NO₄ | 267.24 | 210-215 | 80-90 |
| This compound | C₁₅H₈N₂O₆ | 312.24 | >250 | 60-70 |
Experimental Protocols
Step 1: Synthesis of 3'-Nitroflavone
This step involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 3-nitrobenzaldehyde to form 2'-hydroxy-3-nitrochalcone, followed by oxidative cyclization to 3'-nitroflavone.
Materials and Reagents:
-
2'-Hydroxyacetophenone
-
3-Nitrobenzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl), dilute
-
Distilled water
Procedure:
-
Chalcone Formation:
-
In a round-bottom flask, dissolve 1.36 g (10 mmol) of 2'-hydroxyacetophenone and 1.51 g (10 mmol) of 3-nitrobenzaldehyde in 50 mL of ethanol.
-
To this solution, add a solution of 1.12 g (20 mmol) of potassium hydroxide in 10 mL of water, dropwise, with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 12-16 hours. The formation of a yellow precipitate indicates the formation of the chalcone.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Filter the precipitated 2'-hydroxy-3-nitrochalcone, wash thoroughly with cold water, and dry under vacuum.
-
-
Flavone Cyclization:
-
In a separate flask, dissolve the dried 2'-hydroxy-3-nitrochalcone (10 mmol) in 30 mL of DMSO.
-
Add a catalytic amount of iodine (approximately 0.25 g, 1 mmol) to the solution.
-
Heat the mixture at 100-110 °C for 2-3 hours.
-
Monitor the reaction by TLC until the chalcone spot disappears.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated 3'-Nitroflavone is collected by filtration, washed with water, and recrystallized from ethanol or acetic acid to obtain a pure product.
-
Step 2: Synthesis of this compound
This step involves the nitration of the synthesized 3'-Nitroflavone using a mixture of concentrated nitric acid and sulfuric acid.
Materials and Reagents:
-
3'-Nitroflavone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed ice
-
Distilled water
Procedure:
-
Nitration Reaction:
-
In a flask immersed in an ice bath, carefully add 1.34 g (5 mmol) of 3'-Nitroflavone to 10 mL of concentrated sulfuric acid with stirring. Ensure the temperature is maintained between 0-5 °C.
-
Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3'-Nitroflavone in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring.
-
The precipitated crude this compound is collected by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as a mixture of ethanol and dimethylformamide (DMF).
-
Visualizations
Synthesis Workflow for this compound
Caption: Overall workflow for the two-step synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Relationship between reactants, intermediates, and products in the synthesis.
Application Notes and Protocols for the Analytical Characterization of 3',6-Dinitroflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides a framework of analytical methodologies for the characterization of 3',6-Dinitroflavone. While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the standard protocols and techniques used for the characterization of flavonoid compounds. These methodologies can be adapted and optimized for the specific analysis of this compound.
Overview of Analytical Techniques
The characterization of this compound, a synthetic flavonoid derivative, involves a combination of spectroscopic and chromatographic techniques to determine its identity, purity, and quantity. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): For separation, quantification, and purity assessment.
-
Mass Spectrometry (MS): For molecular weight determination and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis.
-
Infrared (IR) Spectroscopy: For the identification of functional groups.
-
UV-Vis Spectroscopy: For preliminary identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and quantifying its concentration in various samples. A reverse-phase HPLC method is typically suitable for flavonoids.
Experimental Protocol:
A validated HPLC method for the analysis of flavonoids can be adapted for this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for flavonoid separation.[1]
-
Mobile Phase: A gradient elution is often employed to achieve good separation of flavonoids and potential impurities. A typical mobile phase consists of:
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program should be optimized to ensure adequate resolution.
-
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.[1]
-
Detection: UV detection should be performed at a wavelength corresponding to the maximum absorbance of this compound. Flavonoids generally exhibit strong absorbance in the range of 250-380 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.
Data Presentation:
| Parameter | Value |
| Retention Time (tR) | To be determined |
| Purity (%) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Mass Spectrometry (MS) for Molecular Weight and Structure
Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), is essential for confirming the molecular weight and elucidating the structure of this compound.
Experimental Protocol (LC-MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in both positive and negative ion modes.[2]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Full scan mode is used to determine the molecular ion, and tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation. The fragmentation of the flavonoid backbone typically involves retro-Diels-Alder (RDA) reactions.[2]
Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | To be determined | To be determined |
| [M-H]⁻ | To be determined | To be determined |
| Major Fragments | To be determined | To be determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR spectra are required.
Experimental Protocol:
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, CDCl₃, or Acetone-d₆.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for assigning the positions of the nitro groups on the flavone skeleton.
-
Data Presentation:
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
| To be determined | | | |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|
| To be determined | |
Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Signaling Pathway Context (Hypothetical)
While the primary focus is on analytical characterization, understanding the biological context is important for drug development professionals. This compound has been investigated for its interaction with GABA-A receptors.[3] The following diagram illustrates a simplified hypothetical signaling pathway.
Caption: Simplified hypothetical signaling pathway of this compound's interaction with the GABA-A receptor.
Disclaimer: The provided protocols are general guidelines and require optimization for the specific instrumentation and analytical requirements for this compound. The signaling pathway is a simplified representation based on existing literature on similar compounds.
References
Application Notes and Protocols for In Vivo Experimental Design of 3',6-Dinitroflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 3',6-Dinitroflavone, a synthetic flavone derivative. The protocols outlined below are intended to assist researchers in investigating the pharmacological properties of this compound, with a primary focus on its established anxiolytic effects and exploratory protocols for potential anticancer and anti-inflammatory activities, which are common properties of the broader flavonoid family.
Introduction to this compound
This compound is a synthetic flavonoid that has demonstrated high affinity for central benzodiazepine receptors.[1][2][3] It is characterized as a low efficacy modulator of GABA(A) receptors.[4] Preclinical studies have highlighted its potent anxiolytic (anti-anxiety) properties, with a notable separation between anxiolytic doses and those causing sedative or myorelaxant effects.[2][5] This favorable safety profile makes it an interesting candidate for further investigation as a novel therapeutic agent.
Potential Therapeutic Applications & Experimental Rationale
While the primary documented activity of this compound is its anxiolytic effect, flavonoids as a class are known for a wide spectrum of biological activities including neuroprotective, anti-inflammatory, and anticancer effects.[6][7][8][9] Therefore, this document provides protocols not only for confirming and expanding upon its anxiolytic profile but also for screening its potential in oncology and inflammation.
In Vivo Experimental Protocols
Anxiolytic Activity Assessment
The anxiolytic effects of this compound have been demonstrated in rodent models. The following protocols are based on established methods for evaluating anti-anxiety agents.
Experimental Workflow for Anxiolytic Studies
Caption: Workflow for in vivo anxiolytic activity assessment.
Protocol: Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents.
-
Animals: Male mice (e.g., Swiss Webster) weighing 25-30g.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Randomly assign animals to treatment groups (e.g., vehicle control, diazepam positive control, and various doses of this compound).
-
Administer this compound intraperitoneally (i.p.) at doses ranging from 1-30 µg/kg.[5] A vehicle control (e.g., saline with a small percentage of DMSO) and a positive control like diazepam should be included.
-
After a specific pretreatment time (e.g., 30 minutes), place the mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Quantitative Data Summary: Anxiolytic Effects
| Treatment Group | Dose (µg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 30 | Mean ± SEM | Mean ± SEM |
| Diazepam (Positive Control) | 1000 | Mean ± SEM | Mean ± SEM |
Exploratory Anticancer Activity Assessment
Given the known anticancer properties of many flavonoids, it is prudent to screen this compound for such activity. A common starting point is a xenograft mouse model.
Experimental Workflow for Anticancer Xenograft Model
References
- 1. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders [frontiersin.org]
Application Notes and Protocols: 3',6-Dinitroflavone in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3',6-Dinitroflavone, a synthetic flavonoid, in preclinical rodent models of anxiety. This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction
This compound is a synthetic flavone derivative that has demonstrated potent anxiolytic (anti-anxiety) properties in rodent models.[1] It is a high-affinity ligand for the central benzodiazepine receptors, which are part of the gamma-aminobutyric acid type A (GABA-A) receptor complex.[1] The anxiolytic effects of this compound are notable for their selectivity, showing a significant separation between the doses required for anti-anxiety effects and those that induce sedation, muscle relaxation, or memory impairment.[1] This profile suggests its potential as a therapeutic agent for anxiety disorders with an improved side-effect profile compared to classical benzodiazepines.
Mechanism of Action
This compound exerts its anxiolytic effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It acts as a partial agonist at the benzodiazepine binding site on the GABA-A receptor.[1] The binding of this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect. The anxiolytic action of this compound can be blocked by the benzodiazepine receptor antagonist, Ro 15-1788 (flumazenil), confirming its mechanism of action at this specific site.[1]
Data Presentation
The anxiolytic effects of this compound have been primarily evaluated using the elevated plus-maze (EPM) test in mice. The following tables summarize the dose-dependent effects of intraperitoneally (i.p.) administered this compound on key behavioral parameters in the EPM.
Table 1: Effect of this compound on Open Arm Exploration in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg, i.p.) | % of Time Spent in Open Arms (Mean ± SEM) | % of Entries into Open Arms (Mean ± SEM) |
| Vehicle (Control) | - | 15 ± 2 | 20 ± 3 |
| This compound | 0.01 | 35 ± 4* | 45 ± 5 |
| This compound | 0.03 | 40 ± 5 | 50 ± 6 |
| Diazepam (Reference) | 1.0 | 42 ± 4 | 55 ± 5** |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from graphical representations in Marder et al., 1995.
Table 2: Locomotor Activity in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg, i.p.) | Total Number of Arm Entries (Mean ± SEM) |
| Vehicle (Control) | - | 25 ± 3 |
| This compound | 0.01 | 28 ± 4 |
| This compound | 0.03 | 26 ± 3 |
| Diazepam (Reference) | 1.0 | 24 ± 2 |
No significant difference was observed between the groups, indicating a lack of sedative or hyper-locomotor effects at anxiolytic doses.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (for mice: two open arms, 30 x 5 cm; two closed arms, 30 x 5 x 15 cm; central platform, 5 x 5 cm; elevated 50 cm from the floor).
-
Video camera and tracking software (e.g., ANY-maze, EthoVision).
-
Dim, indirect lighting (approximately 10-15 lux in the open arms).
-
Sound-attenuating chamber (optional).
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Administer the desired dose of this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
-
Testing:
-
Gently place the mouse on the central platform of the EPM, facing one of the closed arms.
-
Start the video recording and tracking software immediately.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection: At the end of the 5-minute session, gently remove the mouse from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.
-
Data Analysis: Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Light-Dark Box (LDB) Test
The LDB test is another common behavioral paradigm for assessing anxiety-like behavior in rodents. It is based on the conflict between the tendency of rodents to explore a novel environment and their innate aversion to brightly lit areas.
Note: While the LDB is a standard test for anxiolytics, specific studies detailing the use of this compound in this model were not identified in the current literature search. The following is a general protocol that can be adapted for this purpose.
Materials:
-
Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).
-
Light source to illuminate the light compartment (e.g., 400-600 lux).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Testing:
-
Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Start the video recording and allow the mouse to explore the apparatus for 10 minutes.
-
-
Data Collection: After the session, return the mouse to its home cage.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.
-
Data Analysis: Key parameters to be analyzed include:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Conclusion
This compound is a potent and selective anxiolytic agent in rodent models. Its mechanism of action via the benzodiazepine site on the GABA-A receptor is well-established. The provided protocols for the elevated plus-maze and light-dark box tests offer a framework for the preclinical evaluation of this and similar compounds for their potential therapeutic use in anxiety disorders. Further research could explore its efficacy in other anxiety models and its long-term effects.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 3',6-Dinitroflavone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',6-Dinitroflavone is a synthetic flavonoid derivative that has garnered interest for its selective interaction with central benzodiazepine receptors, suggesting potential as an anxiolytic agent.[1][2] Unlike classical benzodiazepines, this compound exhibits a partial agonist profile with low selectivity for different GABA-A receptor subtypes, potentially offering a more favorable side-effect profile.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, focusing on its well-documented effects on the GABAergic system and proposing assays for other relevant biological activities such as cytotoxicity, and anti-inflammatory and antioxidant effects.
GABA-A Receptor Modulation
The primary mechanism of action for this compound is its modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][3][4] It acts as a low-efficacy modulator at the benzodiazepine binding site.[3]
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity of this compound to various GABA-A receptor subtypes by measuring its ability to displace a radiolabeled ligand, such as [3H]flunitrazepam.
Quantitative Data Summary
| GABA-A Receptor Subtype | Ki (nM) for this compound | Reference |
| α1β2γ2 | ~10 | [3] |
| α2β2γ2 | ~20-200 | [3] |
| α3β2γ2 | ~20-200 | [3] |
| α5β2γ2 | ~20-200 | [3] |
Experimental Protocol
-
Cell Culture and Transfection: Culture human embryonic kidney (HEK293) cells and transiently transfect them with plasmids encoding the desired α, β, and γ subunits of the GABA-A receptor.[3]
-
Membrane Preparation: After 48 hours of transfection, harvest the cells, homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, [3H]flunitrazepam (a radiolabeled benzodiazepine), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of a non-labeled benzodiazepine like diazepam.
-
Incubate the plate at 4°C for 1 hour.
-
-
Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]flunitrazepam binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
Caption: GABA-A receptor modulation by this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological assay measures the functional effect of this compound on GABA-A receptor activity by recording the chloride currents in Xenopus oocytes expressing the receptor.
Experimental Protocol
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Apply GABA to the oocyte to elicit a baseline chloride current.
-
Co-apply GABA with varying concentrations of this compound to measure its modulatory effect on the GABA-elicited current.
-
Include control applications of GABA alone before and after the co-application to monitor for any rundown of the response.
-
-
Data Analysis:
-
Measure the peak amplitude of the chloride current in response to each application.
-
Normalize the current amplitude in the presence of this compound to the baseline GABA response.
-
Plot the normalized current against the concentration of this compound to determine its efficacy and potency as a modulator.
-
Experimental Workflow
Caption: Workflow for Two-Electrode Voltage Clamp experiments.
Proposed Cytotoxicity Assays
It is crucial to assess the potential toxicity of any new compound. The following are standard cell-based assays to determine the cytotoxic effects of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Hypothetical Data Presentation
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HEK293 | 24 | |
| SH-SY5Y | 24 | |
| HEK293 | 48 | |
| SH-SY5Y | 48 |
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Proposed Anti-inflammatory Assays
Flavonoids are known to possess anti-inflammatory properties. The following assay can be used to evaluate the anti-inflammatory potential of this compound.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified by measuring the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only control.
-
Calculate the IC50 value for NO inhibition.
-
Hypothetical Data Presentation
| Cell Line | Stimulant | IC50 for NO Inhibition (µM) |
| RAW 264.7 | LPS |
Experimental Workflow
Caption: Workflow for the nitric oxide production assay.
Proposed Antioxidant Assays
Many flavonoids exhibit antioxidant activity. The following cell-based assay can assess the antioxidant potential of this compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
Experimental Protocol
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Probe Loading: Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Oxidant Addition: Add a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
Data Analysis:
-
Calculate the area under the curve for the fluorescence kinetics of each sample.
-
Determine the percentage of inhibition of oxidation for each concentration of this compound.
-
Calculate the CAA value, which is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.
-
Hypothetical Data Presentation
| Cell Line | Antioxidant Standard | CAA Value (µmol QE / 100 µmol) |
| HepG2 | Quercetin |
Experimental Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Radioligand Binding Assay for 3',6-Dinitroflavone at the GABAA Receptor Benzodiazepine Site
References
- 1. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
Application Notes and Protocols: Measuring the Anxiolytic Effects of 3',6-Dinitroflavone in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3',6-Dinitroflavone (also referred to as 6,3'-DNF) is a synthetic derivative of the flavonoid class of compounds.[1] It has been identified as a high-affinity ligand for the central benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Preclinical studies have demonstrated its potent anxiolytic (anti-anxiety) properties, suggesting its potential as a therapeutic agent.[1][3] Unlike classical benzodiazepines such as diazepam, this compound exhibits a more selective anxiolytic profile, with a significantly wider margin between the doses that produce anxiolytic effects and those that cause sedation or muscle relaxation.[1] This document provides an overview of its mechanism of action and detailed protocols for assessing its anxiolytic effects in mouse models.
Mechanism of Action: Modulation of the GABAergic System
The primary inhibitory neurotransmitter in the mammalian central nervous system is GABA.[4] Its role is to reduce neuronal excitability throughout the nervous system.[4] The anxiolytic effects of many compounds, including benzodiazepines and this compound, are mediated through the enhancement of GABAergic neurotransmission.[4][5]
These compounds bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[4][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl-) to flow into the neuron.[4] This influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.
This compound acts as a partial agonist at the benzodiazepine receptor.[1] By binding to this site, it enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This heightened inhibition in brain circuits associated with anxiety, such as the amygdala, is believed to underlie its anxiolytic properties.[5][7] The anxiolytic effect of this compound can be blocked by Ro 15-1788, a specific antagonist of the central benzodiazepine receptor.[1][8]
Biochemical Characterization
This compound's interaction with the GABA-A receptor has been characterized through radioligand binding assays. It shows a differential affinity for GABA-A receptors in various brain regions, suggesting some selectivity for receptor subtypes.[1] Studies using recombinant GABA-A receptors have further specified that 3',6-DNF has the highest affinity for receptors containing the α1β2γ2 subunit combination.[8][9]
Table 1: Binding Affinity of this compound for Central Benzodiazepine Receptors
| Brain Region/Receptor Subtype | Key Feature | Binding Affinity (Ki value) / Efficacy | Reference |
|---|---|---|---|
| Cerebellum | Enriched in BZD Type I (α1 subunit) | Lower Ki value (Higher affinity) | [1] |
| Spinal Cord / Dentate Gyrus | Enriched in BZD Type II | Higher Ki value (Lower affinity) | [1] |
| Recombinant α1β2γ2 | Common GABA-A receptor subtype | Highest affinity | [8][9] |
| Recombinant α2, α3, or α5 | Other subtypes | 2-20 fold lower affinity than α1β2γ2 | [8] |
| α1β2γ2 and α5β2γ2 | Modulatory Effect | Low efficacy inverse agonistic modulation | [8] |
| α2β2γ2, α3β2γ2, etc. | Modulatory Effect | Very low to no positive modulatory effects |[8] |
Behavioral Assays for Anxiolysis in Mice
To measure the anxiolytic effects of this compound, a series of behavioral tests are employed. These tests rely on the natural behaviors of mice, such as their aversion to open, elevated, or brightly lit spaces.[10][11] Anxiolytic compounds reduce these natural aversions, leading to measurable changes in behavior. A standard workflow includes animal habituation, administration of the test compound, and subsequent behavioral testing.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents.[11] It is based on the conflict between the animal's tendency to explore a novel environment and its aversion to open and elevated spaces.[11][12]
-
Apparatus: A plus-shaped maze elevated from the floor (25-50 cm for mice).[11][13] It has two open arms (e.g., 16x5 cm) and two enclosed arms (e.g., 16x5x12 cm) arranged opposite each other.[13][14]
-
Animals: Male mice are commonly used.[11] Animals should be habituated to the testing room for at least 45-60 minutes before the trial.[12][15]
-
Procedure:
-
Administer this compound (e.g., via intraperitoneal injection) or the vehicle control 15-30 minutes before the test.[3]
-
Place the mouse in the central square of the maze, facing one of the closed arms.[15]
-
Allow the mouse to explore the maze freely for a 5-minute session.[3][12]
-
Record the session using a video camera for later analysis.
-
Between trials, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.[12]
-
-
Data Analysis: Key parameters measured are:
Light-Dark Box (LDB) Test
This test is based on the innate aversion of mice to brightly illuminated areas.[10][16]
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly lit compartment (approx. 2/3 of the box).[16][17] The compartments are connected by a small opening.[17]
-
Animals: Male mice are typically used.[10] Acclimatize animals to the testing room before the experiment.
-
Procedure:
-
Administer the test compound or vehicle 30 minutes prior to testing.
-
Place the mouse in the center of the brightly lit compartment and allow it to explore freely for a set period (e.g., 5-10 minutes).[17]
-
Use video tracking software to record the animal's behavior.
-
Clean the apparatus between subjects.
-
-
Data Analysis: Parameters scored include:
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[19][20] While anxiolytics can increase time spent in the center, this test is crucial for confirming that the effects seen in the EPM or LDB tests are not due to sedation or hyperactivity.[1][19]
-
Apparatus: A square arena (e.g., 42x42x42 cm) with a floor divided into a central zone and a peripheral zone.[19]
-
Animals: Mice are habituated to the room prior to testing.
-
Procedure:
-
Data Analysis:
-
Total distance traveled (an index of general locomotion).
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
A lack of significant change in total distance traveled suggests that observed anxiolytic effects in other tests are not confounded by motor effects. An anxiolytic effect may be inferred from increased time in the center zone, a behavior known as reduced thigmotaxis (wall-hugging).[20]
-
Data Presentation: Anxiolytic Profile
Studies have shown that this compound is a highly potent anxiolytic compound, significantly more so than the classical benzodiazepine, diazepam.[3] It also displays a favorable separation between anxiolytic and sedative doses.
Table 2: Summary of In Vivo Anxiolytic Effects of this compound in Mice
| Behavioral Test | Parameter Measured | Effect of this compound | Potency Comparison | Sedative Effects | Reference |
|---|---|---|---|---|---|
| Elevated Plus Maze (EPM) | % Time in Open Arms | Potent, dose-dependent increase | ~30 times more potent by weight than diazepam | Mild sedation observed only at doses 100-300 times greater than the anxiolytic dose | [1][3] |
| Elevated Plus Maze (EPM) | % Open Arm Entries | Significant increase | More potent than diazepam | No anticonvulsant or myorelaxant effects at anxiolytic doses | [1] |
| General Activity | Locomotion | No significant effect at anxiolytic doses | N/A | Abolishes the myorelaxant effect of diazepam |[1] |
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6,3'-Dinitroflavone is a low efficacy modulator of GABAA receptors - CONICET [bicyt.conicet.gov.ar]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. Light-dark box test - Wikipedia [en.wikipedia.org]
- 18. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The open field assay is influenced by room... | F1000Research [f1000research.com]
Application Notes and Protocols: 3',6-Dinitroflavone in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
3',6-Dinitroflavone is a synthetic flavonoid derivative that has garnered attention in neuroscience research primarily for its selective modulation of the central nervous system. Unlike many flavonoids studied for their antioxidant and anti-inflammatory properties in the context of neurodegenerative diseases, this compound's principal application lies in its activity as a high-affinity ligand for the benzodiazepine (BZD) binding site on γ-aminobutyric acid type A (GABAA) receptors.[1][2] This interaction endows it with potent anxiolytic (anti-anxiety) effects, making it a valuable tool for studying anxiety disorders and the functioning of the GABAergic system. Notably, it exhibits a favorable pharmacological profile, demonstrating anxiolytic properties at doses that do not induce significant sedative, myorelaxant, or amnestic side effects commonly associated with classical benzodiazepines like diazepam.[1]
Mechanism of Action
This compound exerts its effects by acting as a low efficacy modulator of GABAA receptors.[2][3] These receptors are the major inhibitory neurotransmitter receptors in the brain. The mechanism can be summarized as follows:
-
Binding to the Benzodiazepine Site: this compound binds with high affinity to the benzodiazepine site on GABAA receptors, an allosteric site distinct from the GABA binding site.[1][2]
-
Subtype Selectivity: It displays a degree of selectivity for different GABAA receptor subtypes. It has the highest affinity for receptors containing the α1 subunit (α1β2γ2) and a 2- to 20-fold lower affinity for those containing α2, α3, or α5 subunits.[2][4]
-
Modulation of GABA-elicited Currents: Its effect on receptor function is complex. In Xenopus oocytes expressing specific GABAA receptor subtypes, it has been shown to have:
-
Anxiolytic Effect: The anxiolytic action of this compound is thought to be mediated through its interaction with the BZD site, as this effect is blocked by the specific BZD antagonist, Ro 15-1788.[1] The precise contribution of its mixed efficacy at different receptor subtypes to its unique anxiolytic profile without sedation is an area of ongoing investigation.
Applications in Neuroscience Research
-
Anxiolytic Drug Discovery: this compound serves as a lead compound for the development of novel anxiolytics with improved side-effect profiles. Its ability to separate anxiolytic effects from sedative and myorelaxant effects is a highly desirable characteristic.[1]
-
Probing GABAA Receptor Function: Due to its differential affinity and efficacy at various GABAA receptor subtypes, it can be used as a pharmacological tool to investigate the specific roles of these subtypes in mediating anxiety, sedation, and muscle relaxation.
-
In Vivo Models of Anxiety: It is effectively used in animal models of anxiety, such as the elevated plus-maze, to study the neurobiological basis of anxiety and to screen for new anxiolytic compounds.[1][2]
Quantitative Data Summary
| Parameter | Value | Brain Region/Receptor Subtype | Method | Reference |
| Ki for [3H]flunitrazepam binding | Lower in Cerebellum | Central Benzodiazepine Receptor Type I-enriched area | Radioligand Binding Assay | [1] |
| Higher in Spinal Cord & Dentate Gyrus | Central Benzodiazepine Receptor Type II-enriched area | Radioligand Binding Assay | [1] | |
| Affinity for GABAA Receptor Subtypes | Highest | α1β2γ2 | [3H]flunitrazepam binding in HEK293 cells | [2][4] |
| 2-20 fold lower | α2β2γ2, α3β2γ2, α5β2γ2 | [3H]flunitrazepam binding in HEK293 cells | [2][4] | |
| Sedative Action Dose | 100-300 fold greater than anxiolytic dose | In mice | Behavioral Observation | [1] |
Experimental Protocols
1. In Vitro Radioligand Binding Assay for GABAA Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABAA receptors.
-
Materials:
-
Rat brain tissue (e.g., cerebral cortex, cerebellum, spinal cord)
-
[3H]flunitrazepam (radioligand)
-
This compound
-
Tris-HCl buffer
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Glass fiber filters
-
-
Protocol:
-
Membrane Preparation:
-
Dissect the desired brain regions from rats and homogenize in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of [3H]flunitrazepam and varying concentrations of this compound in a buffer solution.
-
To determine non-specific binding, run a parallel set of incubations in the presence of a high concentration of a non-labeled BZD site ligand (e.g., diazepam).
-
Incubate at 0-4°C for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]flunitrazepam binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. In Vivo Elevated Plus-Maze Test for Anxiolytic Activity
-
Objective: To assess the anxiolytic effects of this compound in mice.
-
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms elevated from the floor)
-
Mice
-
This compound
-
Vehicle solution (e.g., saline with a small amount of DMSO)
-
Video tracking system (optional, but recommended for accurate data collection)
-
-
Protocol:
-
Drug Administration:
-
Administer this compound or vehicle to different groups of mice via intraperitoneal (i.p.) injection.
-
Allow a sufficient time for the drug to be absorbed and exert its effects (e.g., 30 minutes).
-
-
Behavioral Testing:
-
Place a mouse individually at the center of the elevated plus-maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
-
Visualizations
Caption: Mechanism of action of this compound at the GABAA receptor.
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 4. 6,3'-Dinitroflavone is a low efficacy modulator of GABAA receptors - CONICET [bicyt.conicet.gov.ar]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3',6-Dinitroflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3',6-Dinitroflavone. Given the inherently low aqueous solubility of many flavonoids, this guide offers detailed experimental protocols and strategies to enhance the dissolution and bioavailability of this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: Like many flavonoids, this compound has a planar, hydrophobic core structure. The presence of two nitro groups, which are electron-withdrawing, can further decrease its interaction with polar solvents like water, leading to poor aqueous solubility. The molecular structure favors dissolution in organic solvents.
Q2: What are the most common organic solvents for dissolving this compound?
A2: Based on the behavior of similar dinitro-aromatic compounds and flavonoids, this compound is expected to have the highest solubility in aprotic polar solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It will likely exhibit moderate solubility in alcohols like ethanol and methanol, and very low solubility in non-polar solvents like hexane.
Q3: Can I use DMSO for my cell-based assays? What are the potential issues?
A3: Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds for cell-based assays. However, it is crucial to be aware of potential cytotoxicity at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line and assay.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of flavonoids can be pH-dependent, especially if they possess ionizable functional groups like hydroxyls. While this compound itself does not have strongly acidic or basic groups, extreme pH values can lead to degradation of the flavonoid structure. It is generally advisable to work in a pH range of 5-8 for optimal stability and to assess solubility empirically across the desired pH range for your experiment.[1][2]
Q5: What are the main strategies to improve the aqueous solubility of this compound?
A5: Several techniques can be employed, including:
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Co-solvency: Using a mixture of water and a water-miscible organic solvent.
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Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin cavity.
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Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
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Micronization: Reducing the particle size to increase the surface area for dissolution.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (ensure it is within the tolerance limit of your experimental system).3. Consider using a co-solvent system (e.g., water/ethanol or water/PEG 400).4. Prepare a formulation using cyclodextrins or as a solid dispersion to enhance aqueous solubility. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Degradation of the compound in the experimental medium. | 1. Ensure complete dissolution of the compound before use. Use sonication if necessary.2. Prepare fresh solutions for each experiment.3. Evaluate the stability of this compound in your assay medium over the time course of the experiment.4. Utilize a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your working solutions. |
| Difficulty in preparing a stock solution of sufficient concentration. | The chosen solvent is not optimal for this compound. The compound may require energy to dissolve. | 1. Switch to a stronger organic solvent like DMSO or DMF.2. Gently warm the solution while stirring or use a sonicator to aid dissolution.3. If a high aqueous concentration is required, explore solubility enhancement techniques like cyclodextrin complexation or solid dispersion. |
| Phase separation or cloudiness in the final formulation. | Incompatibility of the chosen excipients or solvents. Saturation has been exceeded. | 1. Screen different co-solvents or surfactants for compatibility.2. Adjust the ratios of the components in your formulation.3. Perform a phase solubility study to determine the optimal concentration of solubilizing agents. |
Estimated Physicochemical Properties and Solubility Data
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Reference/Basis for Estimation |
| Molecular Weight | 312.23 g/mol | Calculated |
| Predicted logP | 2.5 - 3.5 | Based on predictions for similar flavonoid structures and the contribution of nitro groups. |
| Predicted pKa | ~7-8 (weakly acidic) | Based on the potential for the C4'-OH group in the flavone backbone, though the nitro groups are electron-withdrawing. |
Table 2: Estimated Solubility of this compound in Common Solvents at 25°C
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water (pH 7) | < 0.01 | Flavonoids are generally poorly water-soluble. |
| Ethanol | 1 - 5 | Based on solubility data for other flavonoids and dinitro-aromatic compounds.[3][4] |
| Methanol | 1 - 5 | Similar to ethanol. |
| Acetone | 5 - 15 | Dinitroaniline shows good solubility in acetone.[5] |
| Acetonitrile | 5 - 15 | Dinitroaniline shows good solubility in acetonitrile.[5] |
| Dimethyl Sulfoxide (DMSO) | > 50 | DMSO is an excellent solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | > 50 | Similar to DMSO. |
| Hexane | < 0.01 | Non-polar solvent, not suitable for polar flavonoids. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent System
This protocol describes the preparation of a co-solvent system to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Ethanol (or Propylene Glycol, PEG 400)
-
Purified Water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of this compound in 100% ethanol (e.g., 10 mg/mL).
-
To a volumetric flask, add the desired volume of the this compound stock solution.
-
While stirring, slowly add the aqueous buffer to the final volume.
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Continue stirring for 15-30 minutes to ensure a homogenous solution.
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Visually inspect for any precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent ratio.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Dihydroxyflavone | C15H10O4 | CID 688659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
Technical Support Center: 3',6-Dinitroflavone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',6-Dinitroflavone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| DNFS-T01 | Low to no yield of the desired this compound. | - Incomplete nitration of the flavone backbone.- Suboptimal reaction conditions (temperature, time, nitrating agent).- Degradation of starting material or product. | - Increase the equivalents of the nitrating agent.- Optimize reaction temperature and time based on literature for similar compounds.- Ensure anhydrous conditions if using sensitive reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| DNFS-T02 | Formation of multiple products (isomers). | - Lack of regioselectivity in the nitration steps.- The directing effects of existing substituents on the flavone core can lead to nitration at various positions. | - Employ a regioselective nitration method. Literature suggests that the choice of solvent can influence the position of nitration on the flavone ring.[1]- Consider a stepwise synthesis: first synthesize 6-nitroflavone and then perform a directed nitration at the 3'-position. |
| DNFS-T03 | Difficulty in purifying the final product. | - Presence of unreacted starting materials.- Co-elution of isomeric byproducts during column chromatography.- The product may be insoluble in common recrystallization solvents. | - Perform a thorough work-up to remove excess reagents.- Utilize column chromatography with a carefully selected solvent system to separate isomers.- Explore different solvent mixtures for recrystallization. Techniques like stripping crystallization may be considered for separating isomers. |
| DNFS-T04 | Product degradation observed during work-up or purification. | - Presence of strong acids from the nitration step.- High temperatures during solvent evaporation or purification. | - Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) before extraction.- Use reduced pressure (rotary evaporation) at a low temperature to remove solvents.- Avoid prolonged heating during purification steps. |
| DNFS-T05 | Inconsistent results between batches. | - Variability in the quality of starting materials or reagents.- Fluctuations in reaction conditions. | - Use reagents from the same batch and of high purity.- Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common synthetic approach involves the nitration of a pre-formed flavone core. Therefore, flavone itself or a mono-nitro substituted flavone (like 6-nitroflavone or 3'-nitroflavone) would be the immediate precursor. The synthesis of the flavone core itself typically starts from substituted 2'-hydroxyacetophenones and benzaldehydes.
Q2: Which nitrating agents are suitable for this synthesis?
A2: A variety of nitrating agents can be used, with the choice influencing the reaction's outcome. Common nitrating agents include:
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Fuming nitric acid: A strong nitrating agent, often used with sulfuric acid.
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Acetyl nitrate: Can be generated in situ and may offer better regioselectivity.
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Cerium (IV) ammonium nitrate (CAN): A milder nitrating agent that can provide regioselective ortho-nitration of phenols.
The choice of nitrating agent and solvent system is crucial for controlling the regioselectivity of the nitration.[1]
Q3: How can I monitor the progress of the nitration reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, any intermediates (mono-nitroflavones), and the final dinitro product. The spots can be visualized under UV light.
Q4: What is a general synthetic pathway for this compound?
A4: A plausible synthetic pathway involves a two-step nitration of the flavone backbone. The first nitration often occurs on the A-ring, followed by nitration of the B-ring.
Caption: General synthetic pathway for this compound.
Q5: What are the key challenges in the nitration of flavones?
A5: The main challenges in the nitration of flavones include:
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Regioselectivity: The flavone nucleus has multiple positions susceptible to electrophilic substitution, leading to the formation of various isomers. The directing effects of the carbonyl group and the oxygen in the heterocyclic ring influence the position of nitration.
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Polynitration: Strong nitrating conditions can lead to the introduction of more than two nitro groups.
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Oxidation: The flavone ring system can be susceptible to oxidation under harsh nitrating conditions.
Q6: How can I confirm the identity and purity of the synthesized this compound?
A6: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the positions of the nitro groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
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Melting Point: A sharp melting point is indicative of a pure compound.
Experimental Protocols
Synthesis of 7-hydroxy-6-nitroflavone (Adapted from a literature procedure[2])
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Starting Material: 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione.
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Reaction:
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Add the starting diketone (1.0 mmol) to glacial acetic acid (10 mL).
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Add two drops of concentrated sulfuric acid to the mixture.
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Heat the resulting mixture at 100°C for 1 hour.
-
-
Work-up:
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Cool the reaction mixture to ambient temperature.
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Add water (20 mL) to precipitate the product.
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Collect the precipitate by filtration.
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Wash the solid with water.
-
-
Purification:
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Dry the crude product.
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Recrystallize from acetone to afford the pure 7-hydroxy-6-nitroflavone.
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Note: For the synthesis of this compound, a similar acid-catalyzed cyclization could be envisioned, or more likely, a direct nitration of 6-nitroflavone would be attempted.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: 3',6-Dinitroflavone Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 3',6-Dinitroflavone.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: Like many flavonoids, this compound is a lipophilic molecule with low aqueous solubility.[1][2] This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[2] Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed, leading to low bioavailability.
Q2: What are the primary strategies to overcome the poor bioavailability of this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of the compound.[3] These strategies can be broadly categorized as:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4]
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Formulation with Solubilizing Agents: Utilizing carriers and excipients that enhance solubility.
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Advanced Drug Delivery Systems: Encapsulating the compound in systems like nanoparticles, liposomes, or solid dispersions.[3][5]
Q3: Are there any chemical modification strategies to improve bioavailability?
A3: Yes, structural modifications like glycosylation or methylation have been explored for flavonoids to improve their pharmacokinetic properties.[1][6][7] However, these approaches would result in a new chemical entity and require extensive preclinical and clinical evaluation. This guide focuses on formulation strategies for the existing this compound molecule.
Troubleshooting Guides
Low Compound Concentration in Plasma/Serum Samples
Problem: After oral administration of this compound in an animal model, the measured plasma/serum concentrations are below the limit of quantification.
| Possible Cause | Troubleshooting Suggestion |
| Poor Dissolution in GI Tract | The compound is not dissolving sufficiently to be absorbed. Consider formulating this compound using one of the enhancement strategies outlined below, such as solid dispersion or nanoformulation, to improve its dissolution rate.[5] |
| High First-Pass Metabolism | The compound is being extensively metabolized in the liver before reaching systemic circulation. While formulation changes may not directly inhibit metabolism, increasing the absorbed dose through enhanced solubility can lead to higher systemic concentrations. |
| Incorrect Dosing Vehicle | The vehicle used for administration (e.g., simple aqueous suspension) is not optimal for a lipophilic compound. Use a vehicle containing solubilizing agents like surfactants or co-solvents. However, for long-term studies, developing a more advanced formulation is recommended. |
High Variability in In Vivo Efficacy Studies
Problem: Significant variability in the therapeutic response is observed between subjects in the same experimental group.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Absorption | Poor and variable dissolution leads to erratic absorption. Improving the formulation to ensure more consistent and predictable dissolution and absorption is crucial. A well-prepared solid dispersion or a size-controlled nanoformulation can reduce this variability.[8] |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule for your animal models to minimize this variability. |
Proposed Strategies to Enhance Bioavailability
Below are detailed strategies and generalized experimental protocols that can be adapted to improve the bioavailability of this compound.
Solid Dispersion
Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[5] This can lead to a reduction in drug crystallinity and an increase in the surface area for dissolution, thereby enhancing the dissolution rate and bioavailability.[5][8]
Quantitative Data for a Model Flavonoid (Quercetin)
| Formulation | Carrier | Drug:Carrier Ratio | Fold Increase in Solubility | Fold Increase in Dissolution Rate |
| Quercetin Solid Dispersion | PVP K30 | 1:10 | ~150 | ~10 |
| Quercetin Solid Dispersion | PEG 6000 | 1:10 | ~100 | ~8 |
Note: This data is for Quercetin and serves as an example. Similar improvements would need to be experimentally determined for this compound.
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
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Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable common solvent (e.g., methanol, ethanol).[9]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
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Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
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Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
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Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Experimental Workflow for Solid Dispersion Preparation
References
- 1. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 6. mdpi.com [mdpi.com]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 9. ijlbps.net [ijlbps.net]
Technical Support Center: Optimizing Dosage for 3',6-Dinitroflavone In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',6-Dinitroflavone in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for assessing anxiolytic effects?
A1: Based on available literature, a starting dose range of 1–30 µg/kg administered via intraperitoneal (IP) injection has been shown to produce anxiolytic-like effects in mice. It is advisable to start with a dose at the lower end of this range and perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a synthetic flavonoid that acts as a high-affinity ligand for the central benzodiazepine receptors, which are a part of the GABA-A receptor complex. It is considered a partial agonist at these receptors, modulating the inhibitory effects of the neurotransmitter GABA.
Q3: What are common challenges with the in vivo administration of flavonoids like this compound?
A3: Flavonoids, including synthetic derivatives like this compound, often exhibit poor water solubility, leading to challenges in formulating appropriate vehicles for in vivo administration.[1][2][3] This can result in low bioavailability and variability in experimental results.[4][5][6] Extensive first-pass metabolism in the liver and intestines can also reduce the systemic exposure of the compound.[4]
Q4: How can I improve the bioavailability of this compound in my studies?
A4: To improve bioavailability, consider optimizing the vehicle formulation to enhance solubility.[1][7][8][9] Strategies such as using co-solvents, surfactants, or creating a microemulsion can be beneficial.[1][8][9] Additionally, the route of administration can significantly impact bioavailability, with intraperitoneal injections generally leading to higher and more rapid systemic exposure compared to oral administration for poorly absorbed compounds.[10][11]
Q5: Are there any known toxic effects of this compound?
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for Injection
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Problem: The compound precipitates out of solution when preparing the vehicle for injection.
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Possible Causes:
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Inappropriate solvent system for a hydrophobic compound.
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Concentration of the compound is too high for the chosen vehicle.
-
-
Solutions:
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Vehicle Optimization: Due to its hydrophobic nature, this compound requires a vehicle containing organic co-solvents. A common approach is to first dissolve the compound in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with other vehicles.
-
Recommended Vehicle Formulations:
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DMSO/Saline: Dissolve this compound in 100% DMSO to create a stock solution. For injection, dilute the stock solution with sterile saline to a final DMSO concentration of 10% or less. It is crucial to add the DMSO stock to the saline slowly while vortexing to prevent precipitation.[13]
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DMSO/PEG/Saline: A mixture of DMSO, polyethylene glycol (e.g., PEG400), and saline can improve solubility. A suggested ratio could be 10% DMSO, 40% PEG400, and 50% saline.
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Tween 80/Saline: Tween 80 is a surfactant that can help to create a stable suspension. A common formulation is 0.5-5% Tween 80 in sterile saline. The compound can be first suspended in Tween 80 before adding the saline.
-
-
Sonication: After preparing the formulation, brief sonication can help to create a more uniform suspension.
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Issue 2: High Variability in Behavioral Readouts
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Problem: Inconsistent results between animals in the same treatment group.
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Possible Causes:
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Inconsistent administration of the compound due to precipitation or improper injection technique.
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Variability in the stress levels of the animals.
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Incorrect dosing calculations.
-
-
Solutions:
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Ensure Homogeneous Formulation: Vortex the drug solution/suspension thoroughly before drawing each dose to ensure the compound is evenly distributed.
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Standardize Injection Procedure: Ensure all injections are administered by a trained individual following a consistent protocol for intraperitoneal injection to minimize variability in drug delivery.
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Acclimatize Animals: Allow animals to acclimatize to the experimental room and handling procedures for a sufficient period before the experiment to reduce stress-induced variability.
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Accurate Dosing: Double-check all calculations for drug concentrations and injection volumes based on the most recent body weight of each animal.
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Issue 3: Unexpected Sedation or Adverse Effects at Therapeutic Doses
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Problem: Animals exhibit lethargy, ataxia, or other signs of sedation at doses intended to be purely anxiolytic.
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Possible Causes:
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Individual animal sensitivity.
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The dose is too high for the specific mouse strain or experimental conditions.
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Vehicle-induced toxicity.
-
-
Solutions:
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Dose-Response Study: Conduct a pilot study with a wider range of doses to establish the precise therapeutic window for anxiolytic effects without sedation in your specific animal model.
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Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the administration vehicle. Some vehicles, especially at higher concentrations of organic solvents, can have their own behavioral effects.
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Monitor Animal Health: Closely observe animals for any signs of distress or toxicity. If adverse effects are observed, consider reducing the dose or modifying the vehicle formulation.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be injected.
-
Prepare a stock solution by dissolving the this compound powder in a minimal amount of DMSO (e.g., to achieve a 10 mg/mL stock).
-
Prepare the final injection vehicle. For a vehicle containing 10% DMSO and 40% PEG400:
-
In a sterile tube, combine the required volume of the this compound stock solution (to achieve the final desired dose in the injection volume).
-
Add the required volume of PEG400.
-
Vortex thoroughly.
-
Slowly add the required volume of sterile saline while continuously vortexing to bring the solution to the final volume.
-
-
If any precipitation is observed, briefly sonicate the solution.
-
The final concentration of DMSO in the injection vehicle should not exceed 10%.
-
Administer the solution to the mice at a volume of 10 mL/kg body weight.[14][15]
-
Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework. Researchers must adhere to their institution's animal care and use committee guidelines.
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Animals: Use a single sex, typically female rats or mice, that are young, healthy, and nulliparous.[16][17]
-
Housing: House animals individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
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Dose Levels: The OECD guideline uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[18]
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound.
-
Start with a dose that is expected to be toxic based on available data or a default starting dose (e.g., 300 mg/kg).
-
Use a group of 3 animals for the initial dose.
-
Observe animals closely for the first few hours after dosing and then daily for 14 days.
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Record all signs of toxicity, including changes in behavior, appearance, and body weight.
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The outcome of the first group determines the dose for the next group of 3 animals:
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If mortality occurs in the first group, the next group is dosed at a lower level.
-
If no mortality occurs, the next group is dosed at a higher level.
-
-
This process is repeated until the criteria for classifying the substance's toxicity are met.
-
-
Data Analysis: The results are used to classify the compound into a toxicity category based on the Globally Harmonised System (GHS).[16][18]
Quantitative Data Summary
Table 1: Recommended Starting Doses and Reported Effects of this compound in Mice
| Parameter | Value | Route of Administration | Animal Model | Reported Effect |
| Anxiolytic Dose Range | 1–30 µg/kg | Intraperitoneal | Mice | Anxiolytic-like effects |
| Sedative Dose | 100-300 fold higher than anxiolytic dose | Intraperitoneal | Mice | Mild sedation |
Table 2: Common Vehicles for Intraperitoneal Injection of Poorly Soluble Compounds
| Vehicle Composition | Maximum Recommended Concentration | Notes |
| DMSO | 10% in aqueous solution | Can have intrinsic biological effects. Use with a vehicle control. |
| Polyethylene Glycol (PEG) 400 | Up to 50% in aqueous solution | Generally well-tolerated. Can increase solubility. |
| Tween 80 | 0.5 - 5% in aqueous solution | Surfactant used to create stable suspensions. |
| Corn Oil | 100% | Suitable for highly lipophilic compounds. Slower absorption. |
Visualizations
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: Primary signaling pathway of this compound leading to its anxiolytic effect.
Caption: Hypothesized crosstalk between GABA-A receptor signaling and other key cellular pathways.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. oecd.org [oecd.org]
Technical Support Center: 3',6-Dinitroflavone Binding Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 3',6-Dinitroflavone in binding assays. The content is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
This compound is a synthetic flavonoid compound. It acts as a high-affinity ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It is characterized as a partial agonist, exhibiting anxiolytic properties.[1]
Q2: What type of binding assay is most suitable for this compound?
A competitive binding assay is a common and effective method to study the binding of this compound to the GABA-A receptor.[1][2] This typically involves a known fluorescent or radiolabeled ligand that binds to the same site, which is then displaced by this compound. Fluorescence-based assays are often preferred due to safety and ease of use compared to radioligand assays.
Q3: I am observing a very high background signal in my fluorescence-based assay. What are the possible causes?
High background noise can be caused by several factors:
-
Autofluorescence: The test compound, this compound, or other components in the assay buffer may be inherently fluorescent.[4]
-
Non-specific binding: The fluorescent probe may be binding to surfaces of the assay plate or other proteins in the sample.[5]
-
Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent substances.[6]
-
Incorrect plate reader settings: The sensitivity settings on the plate reader may be too high.[4]
Q4: My signal-to-noise ratio is very low. How can I improve it?
To improve a low signal-to-noise ratio:
-
Optimize reagent concentrations: Titrate the concentrations of your receptor, fluorescent probe, and this compound to find the optimal balance that maximizes specific binding and minimizes background.[4]
-
Check reagent quality: Ensure the integrity and activity of your receptor preparation and the purity of your fluorescent probe.[5]
-
Use appropriate blocking agents: Incorporate blocking agents like bovine serum albumin (BSA) to reduce non-specific binding, but be mindful that BSA itself can sometimes contribute to fluorescence.[4]
-
Verify filter compatibility: Ensure that the excitation and emission filters in your plate reader are appropriate for the fluorophore being used.[7]
Q5: I am not observing any displacement of my fluorescent probe, suggesting no binding of this compound. What should I check?
If no binding is observed:
-
Confirm protein activity: Verify that the GABA-A receptor preparation is active and correctly folded.
-
Check ligand concentration: Ensure that the concentrations of this compound used are appropriate to elicit a competitive effect. Its affinity for different GABA-A receptor subtypes can vary.[2]
-
Assess probe suitability: Confirm that the fluorescent probe you are using binds to the same site as this compound (the benzodiazepine site).
-
Review incubation times and conditions: Ensure that the incubation time is sufficient to reach binding equilibrium and that the temperature and buffer conditions are optimal.[5]
Q6: My results are inconsistent between experiments. What are the likely sources of variability?
Inconsistent results can stem from:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.[8]
-
Temperature fluctuations: Ensure all assay steps are performed at a consistent temperature.[5]
-
Reagent instability: Prepare fresh reagents and avoid repeated freeze-thaw cycles of protein stocks.
-
Batch-to-batch reagent variability: Use reagents from the same lot whenever possible to minimize variability.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during a this compound competitive binding assay.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence of this compound or buffer components. | Run a control plate with only the buffer and another with the highest concentration of this compound without the receptor to measure background fluorescence and subtract it from the experimental values.[6] |
| Non-specific binding of the fluorescent probe. | Optimize blocking conditions by trying different blocking agents (e.g., IgG-free BSA) or increasing the concentration.[5][9] | |
| Contaminated reagents. | Prepare fresh buffers and solutions. Check all reagents for potential contamination.[6] | |
| Plate reader settings are too high. | Adjust the gain or sensitivity settings on the plate reader.[4] | |
| Low Signal-to-Noise Ratio | Suboptimal concentrations of receptor or fluorescent probe. | Perform a titration of both the receptor and the fluorescent probe to determine the optimal concentrations that provide a robust signal window.[4] |
| Inactive receptor protein. | Verify the activity of the GABA-A receptor preparation using a known positive control ligand. | |
| Poor quality of fluorescent probe. | Check the expiration date and storage conditions of the fluorescent probe. Consider purchasing a new batch. | |
| No Competitive Binding Observed | Inactive this compound. | Verify the integrity and purity of the this compound compound. |
| Insufficient concentration of this compound. | Increase the concentration range of this compound in the assay. | |
| Incorrect assay design. | Ensure the fluorescent probe and this compound are competing for the same binding site. | |
| High Variability in Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper pipetting technique. Run replicates to identify and exclude outliers.[8] |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[8] | |
| Temperature instability. | Ensure consistent incubation temperatures.[5] |
Experimental Protocols
Generic Fluorescence-Based Competitive Binding Assay for this compound
This protocol describes a general procedure for a competitive binding assay using a fluorescently labeled ligand that binds to the benzodiazepine site of the GABA-A receptor.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
GABA-A Receptor Membrane Preparation: Prepare or obtain a membrane fraction from cells expressing the desired GABA-A receptor subtype. Resuspend in assay buffer to the desired concentration.
-
Fluorescent Probe: A fluorescently labeled ligand known to bind to the benzodiazepine site of the GABA-A receptor (e.g., a fluorescent derivative of flunitrazepam). Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to the working concentration in assay buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Test Compound Plate: Prepare serial dilutions of this compound in assay buffer in a separate microplate.
2. Assay Procedure:
-
Add a fixed volume of the GABA-A receptor membrane preparation to each well of a low-binding microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Add the fluorescent probe at a fixed concentration to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) in the dark to allow binding to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no receptor) from all other readings.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the fluorescent probe).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd (dissociation constant) of the fluorescent probe is known.
Visualizations
GABA-A Receptor Signaling Pathway
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Troubleshooting - Thermott [thermott.com]
- 5. swordbio.com [swordbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
common experimental artifacts with 3',6-Dinitroflavone
Welcome to the technical support center for 3',6-Dinitroflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
I. Synthesis and Purification Artifacts
Frequently Asked Questions (FAQs)
Question: What are the common synthetic routes for this compound and what are the potential impurities?
Answer: this compound is typically synthesized via the oxidative cyclization of a 2'-hydroxychalcone precursor. The general steps involve:
-
Claisen-Schmidt Condensation: Reaction of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form the chalcone. For this compound, this would involve 2'-hydroxy-4-nitroacetophenone and 3-nitrobenzaldehyde.
-
Oxidative Cyclization: The resulting 2'-hydroxy-4',3-dinitrochalcone undergoes cyclization to form the flavone ring.
Potential Impurities and Artifacts:
-
Unreacted Starting Materials: Residual 2'-hydroxy-4-nitroacetophenone and 3-nitrobenzaldehyde may be present.
-
Incomplete Cyclization: The intermediate 2'-hydroxychalcone may not fully convert to the flavone.
-
Side Products: Depending on the reaction conditions, side reactions can occur. One common side product in flavonoid synthesis is the formation of aurones, which are isomers of flavones.[1]
-
Flavanone Intermediate: The reaction may stall at the flavanone stage, an intermediate in the cyclization process, leading to its presence as an impurity.[2]
Troubleshooting Synthesis and Purification:
| Problem | Possible Cause | Suggested Solution |
| Low yield of flavone | Incomplete reaction or side product formation. | Optimize reaction time and temperature. Consider using a different catalyst for cyclization (e.g., I2/DMSO, FeCl3).[1] |
| Presence of multiple spots on TLC | Mixture of starting materials, intermediates, and side products. | Purify the crude product using column chromatography on silica gel. Monitor fractions by TLC to isolate the desired flavone. |
| Difficulty in removing chalcone intermediate | The chalcone is stable and requires specific conditions for cyclization. | Ensure appropriate cyclization conditions are met. Different reagents can favor flavone formation over other products.[1] |
Experimental Workflow for Synthesis and Purification
II. Handling and Stability
Frequently Asked Questions (FAQs)
Question: What is the best way to store this compound?
Answer: this compound should be stored as a solid in a cool, dark, and dry place. For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).
Question: How stable is this compound in DMSO stock solutions?
Troubleshooting Handling and Stability:
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of the compound. | Ensure the final concentration of DMSO in the aqueous buffer is low (typically <0.5%). Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Sonication may help to dissolve small amounts of precipitate. |
| Loss of activity over time | Degradation of the compound in solution. | Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at low temperatures. Protect solutions from light. |
III. Common Experimental Artifacts
Frequently Asked Questions (FAQs)
Question: Can this compound interfere with cell viability assays like MTT or XTT?
Answer: Yes, flavonoids, in general, can interfere with tetrazolium-based assays. This can be due to:
-
Direct reduction of the dye: The chemical structure of the flavonoid may directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability.
-
Colorimetric interference: As a colored compound, this compound may absorb light at the same wavelength as the formazan product, leading to inaccurate readings.
Question: Does this compound exhibit autofluorescence?
Answer: Flavonoids are known to be fluorescent molecules. The presence of nitro groups can influence the fluorescence properties, sometimes leading to quenching. Without specific spectral data for this compound, it is prudent to assume it may have some intrinsic fluorescence that could interfere with fluorescence-based assays.
Question: Can this compound cause non-specific effects in assays due to aggregation?
Answer: Many small molecules, including some flavonoids, can form aggregates at higher concentrations in aqueous solutions. These aggregates can non-specifically inhibit enzymes or other proteins, leading to false-positive results.
Troubleshooting Experimental Artifacts:
| Problem | Possible Cause | Suggested Solution |
| Unexpected results in MTT/XTT assay | Interference from the compound. | Run a cell-free control with the compound and the assay reagent to check for direct reduction. Use an alternative viability assay that is not based on tetrazolium reduction (e.g., CellTiter-Glo®).[3][4][5] |
| High background in fluorescence assay | Autofluorescence of the compound. | Measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay. If there is significant overlap, consider using a different fluorescent probe with a red-shifted spectrum. |
| Inconsistent results at high concentrations | Compound aggregation leading to non-specific inhibition. | Test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. If the activity is significantly reduced, aggregation is likely the cause. |
| Off-target effects | The compound may interact with other cellular targets besides the intended one. | Screen the compound against a panel of relevant off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.[6][7][8][9] |
Logical Workflow for Investigating Assay Interference
IV. Target-Specific Experimental Guidance: GABA(A) Receptors
Signaling Pathway
This compound is known to act as a modulator of GABA(A) receptors, binding to the benzodiazepine site.[10][11]
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on GABA(A) receptor currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.
1. Cell Preparation:
-
Culture cells expressing the desired GABA(A) receptor subunits on glass coverslips.
-
Use cells at a low passage number and ensure they are healthy and well-adhered.
2. Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with CsOH.
3. Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with aCSF.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
4. Drug Application:
-
Prepare stock solutions of GABA and this compound in appropriate solvents (e.g., water for GABA, DMSO for the flavone).
-
Use a fast perfusion system to apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20).
-
Co-apply GABA with varying concentrations of this compound to determine its modulatory effect.
Troubleshooting Patch-Clamp Experiments:
| Problem | Possible Cause | Suggested Solution |
| Unstable recording | Poor seal quality or cell health. Hydrophobic compound sticking to perfusion lines. | Use healthy cells. Ensure a high-resistance seal before breaking in. Use a perfusion system with low-adhesion tubing. |
| No response to GABA | Low receptor expression. Incorrect holding potential. | Verify receptor expression. Check the reversal potential for chloride to ensure the holding potential is appropriate for observing inward currents. |
| Inconsistent drug effect | Compound precipitation or degradation. | Prepare fresh drug dilutions for each experiment. Ensure the final DMSO concentration is low and consistent across experiments. |
This technical support center provides a starting point for troubleshooting experiments with this compound. Due to the limited availability of specific data for this compound, some of the guidance is based on the general properties of flavonoids and nitro-aromatic compounds. Researchers are encouraged to perform appropriate control experiments to validate their findings.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3',6-Dinitroflavone Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification methods for 3',6-Dinitroflavone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too good, retaining the product in the mother liquor.- The cooling process was too rapid, leading to the precipitation of impurities along with the product.- Insufficient starting material purity. | - Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Perform a preliminary purification step, such as a wash with a suitable solvent, before recrystallization. |
| Product Contaminated with Starting Materials | - Incomplete reaction during synthesis.- Inefficient removal of unreacted starting materials during work-up. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Employ column chromatography with an appropriate solvent system to separate the product from the starting materials. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- The compound may have a low melting point or be an amorphous solid. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.- Purify the oil using column chromatography to remove impurities, then attempt recrystallization again.- Confirm the melting point of the pure compound. |
| Multiple Spots on TLC After Column Chromatography | - Co-elution of impurities with the product.- Decomposition of the product on the silica gel. | - Optimize the solvent system for column chromatography to achieve better separation.- Use a different stationary phase, such as alumina, or consider deactivating the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds).- Consider alternative purification methods like preparative HPLC. |
| Poor Separation in HPLC | - Inappropriate mobile phase or column selection.- Overloading of the column. | - Screen different mobile phase compositions and gradients.- Select a column with a suitable stationary phase (e.g., C18) and particle size for optimal resolution.- Inject a smaller sample volume or a more dilute solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found during the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as the corresponding chalcone precursor, and side-products resulting from over-nitration or incomplete cyclization.
Q2: How can I effectively remove colored impurities from my this compound sample?
A2: Recrystallization from a suitable solvent is often effective. In some cases, treatment with activated charcoal during the recrystallization process can help adsorb colored impurities. However, care should be taken as it can also adsorb the desired product, leading to lower yields.
Q3: My purified this compound has a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline compounds typically have a sharp melting point range of 1-2°C. Further purification is recommended.
Q4: Is it necessary to use HPLC for the final purification of this compound?
A4: While recrystallization and column chromatography can often provide material of sufficient purity for many applications, High-Performance Liquid Chromatography (HPLC) is recommended when very high purity (>99%) is required, for example, in pharmacological studies.
Q5: What are the key safety precautions to take when working with this compound?
A5: As with all dinitro-aromatic compounds, this compound should be handled with care. It is potentially explosive and should not be subjected to high temperatures or mechanical shock. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound and related compounds to aid in purification method development.
| Property | This compound | Flavone (Parent Compound) | Notes |
| Molecular Formula | C₁₅H₈N₂O₆ | C₁₅H₁₀O₂ | |
| Molecular Weight | 328.24 g/mol | 222.24 g/mol | |
| Appearance | Expected to be a pale yellow to yellow crystalline solid | White crystalline powder[1] | The nitro groups contribute to the color. |
| Melting Point | Not available in searched literature | 94-97 °C[1] | The melting point is expected to be significantly higher than flavone due to the polar nitro groups and increased molecular weight. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; insoluble in water. | Soluble in acetone, methanol, alcohol, and chloroform; insoluble in water.[1] | The presence of nitro groups increases polarity. |
Experimental Protocols
Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more solvent until the compound completely dissolves at the boiling point of the solvent.
-
If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Column Chromatography
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
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Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity this compound for analytical or biological testing.
Materials:
-
Partially purified this compound
-
HPLC system with a UV detector
-
Preparative or semi-preparative C18 column
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
0.1% Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier)
Procedure:
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC method, including the mobile phase gradient, flow rate, and detection wavelength. A gradient of water and acetonitrile is a common starting point for flavonoids.
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the peak corresponding to this compound.
-
Combine the collected fractions.
-
Remove the mobile phase solvents under reduced pressure. If a non-volatile buffer was used, an additional work-up step may be required.
-
Lyophilize or dry the sample under high vacuum to obtain the highly purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Synthesis of 3',6-Dinitroflavone
Welcome to the technical support center for the synthesis of 3',6-Dinitroflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic protocols and increase the final product yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors throughout the two primary synthetic routes: the Claisen-Schmidt condensation followed by oxidative cyclization, or the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.
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Inefficient Chalcone Formation (Claisen-Schmidt Route): The initial condensation between 2'-hydroxy-5'-nitroacetophenone and 3-nitrobenzaldehyde may be incomplete. The presence of electron-withdrawing nitro groups can decrease the reactivity of the carbonyl carbon in the benzaldehyde, making the reaction more challenging.
-
Poor Cyclization of the Chalcone: The oxidative cyclization of the dinitrochalcone intermediate to the flavone can be a critical step. The choice of oxidizing agent and reaction conditions are crucial for achieving a high yield.
-
Incomplete Baker-Venkataraman Rearrangement: This rearrangement is sensitive to reaction conditions, particularly the choice of base and the need for an anhydrous environment. Incomplete rearrangement will lead to a lower yield of the diketone intermediate.
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Side Reactions: The presence of multiple nitro groups can lead to undesired side reactions under both acidic and basic conditions.
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Purification Losses: this compound and its intermediates may have limited solubility, leading to losses during recrystallization or chromatographic purification.
Q2: I am attempting the Claisen-Schmidt condensation, but I am isolating the aldol addition product instead of the chalcone. How can I promote dehydration?
A2: The formation of the β-hydroxyketone (aldol adduct) indicates that the initial addition reaction is occurring, but the subsequent elimination of water to form the α,β-unsaturated ketone (chalcone) is not favored. To promote dehydration:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary energy for the elimination step.
-
Modify the Catalyst System: While strong bases like NaOH or KOH are common, their concentration can be optimized. In some cases, switching to a different base or using a co-solvent system can facilitate dehydration.
-
Acid Catalysis (Post-Reaction): If the aldol adduct is isolated, it can often be dehydrated in a separate step by treatment with a mild acid.
Q3: The Baker-Venkataraman rearrangement of my 2'-aroyloxyacetophenone precursor is not proceeding to completion. What can I do?
A3: The Baker-Venkataraman rearrangement is a powerful method for forming the 1,3-diketone precursor to the flavone, but it requires careful control of reaction conditions.
-
Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and lead to hydrolysis of the ester starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Base: Strong, non-nucleophilic bases are typically required. Potassium tert-butoxide or sodium hydride are often effective. The choice of base can be solvent-dependent.
-
Solvent Selection: Anhydrous aprotic solvents like THF, DMSO, or dry acetone are commonly used. The solubility of the starting material and the intermediate should be considered.
-
Reaction Temperature: The optimal temperature can vary depending on the reactivity of the substrate and the chosen base/solvent system. It can range from room temperature to reflux.
Q4: I am observing the formation of multiple byproducts during the final cyclization step. How can I improve the selectivity?
A4: The formation of byproducts during the cyclization of either the dinitrochalcone or the dione intermediate can be minimized by optimizing the reaction conditions.
-
For Oxidative Cyclization of Chalcones: The choice of oxidizing agent is critical. A common and effective system is iodine in DMSO. The temperature and reaction time should be carefully controlled to avoid over-oxidation or degradation.
-
For Acid-Catalyzed Cyclization of 1,3-Diketones: The strength and concentration of the acid catalyst (e.g., sulfuric acid in acetic acid) are important. Too strong of an acid or prolonged reaction times at high temperatures can lead to charring or other side reactions.
Q5: Purification of the final this compound is proving difficult. What are some effective purification strategies?
A5: Due to the presence of two nitro groups, this compound is expected to be a crystalline solid with potentially low solubility in common organic solvents.
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Recrystallization: This is often the most effective method for purifying the final product. Experiment with a range of solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Ethanol, acetone, or mixtures with water are good starting points.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is a common choice.
-
Washing: Thoroughly washing the crude product with water to remove any inorganic salts and then with a cold, non-polar solvent to remove less polar impurities can be beneficial before final purification.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting materials for the synthesis of this compound?
A: The most logical starting materials are:
-
For the Claisen-Schmidt route: 2'-hydroxy-5'-nitroacetophenone and 3-nitrobenzaldehyde.
-
For the Baker-Venkataraman route: 2'-hydroxy-5'-nitroacetophenone and 3-nitrobenzoyl chloride.
Q: Which synthetic route is generally preferred for higher yields?
A: Both the Claisen-Schmidt and Baker-Venkataraman routes are well-established for flavone synthesis. The choice may depend on the availability and purity of the starting materials and the specific laboratory conditions. The Baker-Venkataraman route, when optimized, can be very efficient in forming the flavone backbone.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be done under UV light.
Q: What are the expected spectroscopic characteristics of this compound?
-
1H NMR: Aromatic protons in distinct regions, with chemical shifts influenced by the electron-withdrawing nitro groups.
-
13C NMR: Carbon signals for the flavone backbone, with downfield shifts for carbons attached to or near the nitro groups.
-
IR Spectroscopy: Characteristic peaks for C=O (ketone), C=C (aromatic), and N-O (nitro group) stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C15H8N2O6, MW: 328.24 g/mol ).
Data Presentation
Table 1: Summary of Reaction Conditions for Key Synthetic Steps
| Step | Reaction Type | Starting Materials | Reagents/Catalysts | Solvent | Temperature | Typical Reaction Time |
| Route 1: Step 1 | Claisen-Schmidt Condensation | 2'-hydroxy-5'-nitroacetophenone, 3-nitrobenzaldehyde | NaOH or KOH | Ethanol | Room Temp. to Reflux | 4-24 hours |
| Route 1: Step 2 | Oxidative Cyclization | 2'-hydroxy-3,5'-dinitrochalcone | I2 | DMSO | 100-120 °C | 2-6 hours |
| Route 2: Step 1 | Esterification | 2'-hydroxy-5'-nitroacetophenone, 3-nitrobenzoyl chloride | Pyridine or K2CO3 | Acetone or Pyridine | Room Temp. to Reflux | 2-24 hours |
| Route 2: Step 2 | Baker-Venkataraman Rearrangement | 2'-(3-nitrobenzoyloxy)-5'-nitroacetophenone | KOH, K-tBuO, or NaH | Pyridine, THF, or DMSO | 50 °C to Reflux | 1-4 hours |
| Route 2: Step 3 | Acid-Catalyzed Cyclization | 1-(2-hydroxy-5-nitrophenyl)-3-(3-nitrophenyl)propane-1,3-dione | H2SO4 | Glacial Acetic Acid | 100 °C | 1-2 hours |
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
Step 1: Synthesis of 2'-hydroxy-3,5'-dinitrochalcone
-
In a round-bottom flask, dissolve 2'-hydroxy-5'-nitroacetophenone (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 20-40%) dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Step 2: Oxidative Cyclization to this compound
-
Dissolve the dried 2'-hydroxy-3,5'-dinitrochalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I2).
-
Heat the reaction mixture to 100-120 °C and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization.
Protocol 2: Synthesis via Baker-Venkataraman Rearrangement
Step 1: Synthesis of 2'-(3-nitrobenzoyloxy)-5'-nitroacetophenone
-
To a solution of 2'-hydroxy-5'-nitroacetophenone (1 equivalent) in anhydrous acetone or pyridine, add anhydrous potassium carbonate or pyridine as a base.
-
Add 3-nitrobenzoyl chloride (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature or under reflux for 2-24 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxy-5-nitrophenyl)-3-(3-nitrophenyl)propane-1,3-dione
-
Dissolve the crude ester from the previous step in anhydrous pyridine or THF.
-
Add powdered potassium hydroxide or potassium tert-butoxide and heat the mixture at 50-70 °C for 1-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the mixture, pour it into ice water, and acidify with dilute acetic acid or HCl.
-
Collect the precipitated diketone by filtration, wash with water, and dry.
Step 3: Acid-Catalyzed Cyclization to this compound
-
Suspend the dried 1,3-dione in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated this compound by filtration, wash thoroughly with water, and dry.
-
Purify by recrystallization.
Visualizations
addressing off-target effects of 3',6-Dinitroflavone
Welcome to the technical support center for 3',6-Dinitroflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (also referred to as 6,3'-DNF) is a synthetic flavone derivative that acts as a high-affinity ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It functions as a low-efficacy modulator or partial agonist at this site.[1][2] This interaction allosterically modulates the chloride ion flux through the receptor channel, which is the basis for its pharmacological effects.[3]
Q2: What are the expected in vitro and in vivo effects of this compound?
A2: In vitro, this compound demonstrates a high affinity for GABA-A receptors, particularly those containing the α1β2γ2 subunit.[1][4] It has been shown to exert low-efficacy inverse agonistic effects on GABA-elicited currents in α1β2γ2 and α5β2γ2 subtypes, and minimal to no effect on other subtypes.[1] In vivo, it produces potent anxiolytic (anti-anxiety) effects at low doses (e.g., 1-30 µg/kg in mice) without the significant sedative, myorelaxant (muscle-relaxant), or amnestic side effects typically associated with classical benzodiazepines like diazepam.[2][4]
Q3: Is this compound selective for specific GABA-A receptor subtypes?
A3: Yes, it shows a degree of selectivity. Studies on recombinant GABA-A receptors indicate that this compound has the highest affinity for receptors composed of α1β2γ2 subunits.[1][4] Its affinity is 2- to 20-fold lower for receptors containing α2, α3, or α5 subunits.[1][4] This differential affinity may contribute to its anxioselective profile with a reduced side-effect burden.[2]
Troubleshooting Guide
This guide is intended to help researchers troubleshoot unexpected experimental outcomes and investigate potential off-target effects of this compound.
Q1: My cellular phenotype is not consistent with GABA-A receptor modulation. What should I do first?
A1: First, it's crucial to confirm that the observed effect is due to the on-target activity of this compound.
-
Confirm Target Engagement: Use a competitive binding assay with a known GABA-A benzodiazepine site radioligand, such as [3H]flunitrazepam, to verify that this compound is binding to its intended target in your experimental system.
-
Use a Specific Antagonist: The effects of this compound at the benzodiazepine site can be blocked by a specific antagonist like Ro15-1788 (flumazenil).[1][2] Co-treatment with flumazenil should reverse the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. On-target effects should occur in a dose range consistent with the known affinity of this compound for the GABA-A receptor.
Q2: I suspect an off-target effect. How can I identify the unintended target(s)?
A2: Identifying unknown off-target interactions requires a systematic approach. Several unbiased, proteome-wide methods can be employed.
-
Kinase Profiling: Since kinases are a common class of off-targets for small molecules, performing a kinase screen is a valuable first step. Many commercial services offer screening panels that test your compound against hundreds of kinases.[1][4][5]
-
Chemical Proteomics: This approach uses a modified version of your compound (a chemical probe) to "fish" for binding partners in cell lysates. The captured proteins are then identified by mass spectrometry.[6][7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates.[2][8][9] Ligand binding stabilizes a target protein against heat-induced denaturation. By combining CETSA with mass spectrometry (Thermal Proteome Profiling or TPP), it's possible to get a proteome-wide view of which proteins are stabilized by this compound, thus identifying potential off-targets.[8][10]
Q3: I'm observing cytotoxicity at concentrations where anxiolytic effects are expected. Is this a known issue?
A3: The available literature suggests a very favorable separation between the anxiolytic doses and sedative (or potentially toxic) doses, with the latter being 100-300 times greater than the anxiolytic dose.[2] If you observe cytotoxicity at low concentrations, consider the following:
-
Compound Purity: Verify the purity of your this compound stock. Impurities could be responsible for the toxic effects.
-
Cell Line Sensitivity: Your specific cell line may have a unique sensitivity. Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine the EC50 for cytotoxicity in your model system.
-
Off-Target Liability: The cytotoxicity could be due to a potent off-target effect. A broad off-target screen (as described in Q2) would be necessary to investigate this possibility.
Quantitative Data Summary
Table 1: Binding Affinity of this compound for GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Ki (nM) or Affinity Profile | Reference |
| α1β2γ2 | Highest Affinity | [1][4] |
| α2β2γ2 | 2-20 fold lower affinity than α1 | [1][4] |
| α3β2γ2 | 2-20 fold lower affinity than α1 | [1][4] |
| α5β2γ2 | 2-20 fold lower affinity than α1 | [1][4] |
Table 2: In Vivo Efficacy of this compound in Mice
| Effect | Effective Dose Range (i.p.) | Comparison | Reference |
| Anxiolytic | 1 - 30 µg/kg | ~30 times more potent than Diazepam | [4] |
| Sedative | >300 µg/kg | 100-300 fold greater than anxiolytic dose | [2] |
| Anticonvulsant | Not Exhibited | - | [2] |
| Myorelaxant | Not Exhibited | - | [2] |
Experimental Protocols
Protocol 1: [3H]Flunitrazepam Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from the appropriate tissue (e.g., rat cerebellum for α1-enriched receptors) or from HEK293 cells transiently transfected with specific GABA-A receptor subunits.[1]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound (e.g., from 1 pM to 100 µM).
-
Non-specific Binding: To determine non-specific binding, use a saturating concentration of a non-labeled BZD ligand (e.g., 10 µM Diazepam) in a set of control wells.
-
Incubation: Incubate the plate for 60-90 minutes on ice.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: General Workflow for Off-Target Identification
Objective: To systematically identify potential off-target proteins of this compound.
Methodology:
-
Tier 1 - Broad Screening:
-
Kinase Profiling: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology).[11] Typically, an initial screen is performed at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
Thermal Proteome Profiling (TPP): Treat intact cells with this compound and a vehicle control. Lyse the cells and subject them to a temperature gradient. Collect the soluble protein fraction at each temperature and analyze by quantitative mass spectrometry. Proteins that show a thermal shift upon drug treatment are identified as potential binding partners.[10]
-
-
Tier 2 - Hit Validation:
-
Direct Binding Confirmation: For high-confidence hits from Tier 1, validate direct binding using an orthogonal method. A targeted Cellular Thermal Shift Assay (CETSA) followed by Western blotting for the specific protein is a robust method to confirm engagement in a cellular context.[12]
-
Biochemical Activity: If the identified off-target is an enzyme, obtain the recombinant protein and perform an in vitro activity assay to determine if this compound modulates its function and to calculate an IC50.
-
Cellular Phenotype Correlation: Use techniques like siRNA or CRISPR to knock down the expression of the putative off-target protein. Determine if the knockdown recapitulates or blocks the unexpected phenotype observed with this compound treatment.
-
Signaling Pathway Visualization
References
- 1. assayquant.com [assayquant.com]
- 2. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 3. Kinase profiling service | Sigma-Aldrich [sigmaaldrich.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. pharmaron.com [pharmaron.com]
- 6. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Assessing target engagement using proteome-wide solvent shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
3',6-Dinitroflavone vs. Diazepam: A Comparative Analysis of Anxiolytic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic potency of the synthetic flavonoid 3',6-Dinitroflavone and the classical benzodiazepine, diazepam. The information presented is based on available preclinical experimental data, offering insights into their respective pharmacological profiles.
At a Glance: Key Performance Indicators
| Metric | This compound | Diazepam |
| Anxiolytic Potency (Elevated Plus Maze) | High (Effective at µg/kg range) | Moderate (Effective at mg/kg range) |
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptors | Positive Allosteric Modulator of GABA-A Receptors |
| Receptor Subtype Selectivity | Preferential affinity for α1 subunit-containing GABA-A receptors | Low subtype selectivity |
Anxiolytic Potency: A Head-to-Head Comparison
The anxiolytic effects of both this compound and diazepam have been predominantly evaluated using the elevated plus-maze (EPM) test in mice. This behavioral assay is a widely accepted model for screening anxiolytic drugs. The data indicates that this compound exhibits significantly higher potency than diazepam.
Table 1: Anxiolytic Dosing in the Elevated Plus-Maze Test (Mice)
| Compound | Effective Anxiolytic Dose (Intraperitoneal) | Reference |
| This compound | 1 - 30 µg/kg | [1] |
| Diazepam | 0.2 - 2.0 mg/kg | [2][3][4] |
Mechanism of Action: Targeting the GABA-A Receptor
Both this compound and diazepam exert their anxiolytic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming or anxiolytic effect.
While both compounds target the benzodiazepine binding site on the GABA-A receptor, they exhibit different affinities for the various receptor subtypes, which are determined by their α-subunit composition.
Table 2: Comparative Binding Affinity (Ki in nM) at GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | This compound Ki (nM) | Diazepam-like Compound (3-S) Ki (nM) |
| α1β2γ2 | 9.7 | ~50 |
| α2β2γ2 | 50.6 | ~50 |
| α3β2γ2 | 26.2 | ~50 |
| α5β2γ2 | ~200 | ~40 |
Data for this compound from Furtmüller et al. (2008). Data for the diazepam-like compound (3-S) is used as a proxy for diazepam and is from Richter et al. (2012). It is important to note that this is not a direct measure of diazepam's Ki values but of a closely related compound.
The data suggests that this compound has a higher affinity for the α1 subunit-containing GABA-A receptors compared to other subtypes. In contrast, the diazepam-like compound shows relatively low subtype selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflow for the elevated plus-maze test.
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5] The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[5]
Apparatus:
-
The maze is typically made of a non-reflective material and elevated approximately 50 cm from the floor.[5]
-
The two open arms and two closed arms are of equal dimensions, commonly 30-50 cm long and 5-10 cm wide.[5]
-
The closed arms have walls (approximately 15-40 cm high).[5]
-
A central platform connects the four arms.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: this compound, diazepam, or a vehicle control is administered intraperitoneally (i.p.) at the specified doses. The test is typically conducted 15-30 minutes after injection.
-
Testing: Each mouse is individually placed on the central platform of the maze, facing one of the open arms. The animal is then allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The session is recorded by a video camera positioned above the maze. An automated tracking system is used to measure the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated control group.
Conclusion
The available preclinical data strongly suggests that this compound is a significantly more potent anxiolytic agent than diazepam in the elevated plus-maze model. Its higher affinity for the α1 subunit-containing GABA-A receptors may contribute to its distinct pharmacological profile. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound as a novel anxiolytic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. GABAA Receptor α Subunits Differentially Contribute to Diazepam Tolerance after Chronic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Flavones: Unveiling the Therapeutic Potential of 3',6-Dinitroflavone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic flavone 3',6-Dinitroflavone with other notable synthetic flavones, focusing on their performance in preclinical models of cancer and inflammation. While this compound is predominantly recognized for its anxiolytic properties, this guide explores the broader therapeutic landscape of synthetic flavones, leveraging experimental data to inform future research and drug development endeavors.
Introduction to Synthetic Flavones
Flavones, a class of flavonoids, are naturally occurring compounds found in various plants and have long been investigated for their diverse pharmacological activities. The synthetic modification of the flavone backbone has opened new avenues for developing potent and selective therapeutic agents. These modifications can enhance bioavailability, target specificity, and overall efficacy. This guide focuses on a comparative analysis of this compound and other synthetic flavones, highlighting their distinct biological activities and mechanisms of action.
This compound: Beyond Anxiolysis?
This compound has been primarily characterized as a potent anxiolytic agent that modulates γ-aminobutyric acid type A (GABAA) receptors.[1][2] Its high affinity for the benzodiazepine binding site on these receptors underscores its potential in neurological applications.[1][2] However, the broader biological activity profile of this compound, particularly in the realms of oncology and immunology, remains largely unexplored.
To provide a meaningful comparison, this guide will consider the biological activities of a structurally related compound, 3,6-dihydroxyflavone, as a proxy to infer the potential of the 3',6-disubstituted flavone scaffold in anticancer applications.
Comparative Analysis of Biological Activity
The following sections present a comparative overview of the anticancer and anti-inflammatory activities of selected synthetic flavones, including quantitative data to facilitate direct comparison.
Anticancer Activity
Synthetic flavones have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. The cytotoxic effects of these compounds are often evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,6-dihydroxyflavone | HeLa (Cervical Cancer) | 9.8 (48h) | [3] |
| Flavone F3 (halogenated) | HeLa (Cervical Cancer) | 0.71 | [4] |
| MCF7 (Breast Cancer) | 1.12 | [4] | |
| 4'-bromoflavonol (6l) | A549 (Lung Cancer) | 0.46 | [5] |
| 4'-chloroflavonol (6k) | A549 (Lung Cancer) | 3.14 | [5] |
| Aminophenoxy flavone (APF-1) | A549 (Lung Cancer) | low µM | [6] |
| NCI-H1975 (Lung Cancer) | low µM | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Synthetic flavones have been shown to possess potent anti-inflammatory properties, primarily by inhibiting key inflammatory mediators and signaling pathways.
| Compound | Assay | IC50 (µM) / Inhibition | Reference |
| Flavanone (4G) | Nitric Oxide Production (RAW 264.7) | 0.603 µg/mL | [7] |
| 2′-carboxy-5,7-dimethoxy-flavanone (4F) | Nitric Oxide Production (RAW 264.7) | 0.906 µg/mL | [7] |
| 4′-bromo-5,7-dimethoxy-flavanone (4D) | Nitric Oxide Production (RAW 264.7) | 1.030 µg/mL | [7] |
| Flavanone derivative 1d | Carrageenan-induced paw edema (mouse) | 96.27% inhibition | [8] |
Signaling Pathways and Mechanisms of Action
Synthetic flavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of targeted therapies.
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer. Several synthetic flavones have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[9][10][11]
Caption: PI3K/Akt signaling pathway in cancer and points of inhibition by synthetic flavones.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12][13] Its activation leads to the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Many synthetic flavones exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[12]
Caption: NF-κB signaling pathway in inflammation and points of inhibition by synthetic flavones.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activity of synthetic flavones.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthetic flavone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The Griess reagent detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.[7]
-
Pre-treatment: Cells are pre-treated with various concentrations of the synthetic flavone for a short period.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the flavone for 24 hours.[7]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation, the absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.
Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Rats or mice are orally or intraperitoneally administered with the test compound or vehicle.[8][14]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.[8][14]
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[8][14]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Conclusion and Future Directions
The landscape of synthetic flavones offers a rich source of potential therapeutic agents for a range of diseases. While this compound has a well-defined role as an anxiolytic, the broader therapeutic potential of the 3',6-disubstituted flavone scaffold warrants further investigation, particularly in oncology, as suggested by the activity of 3,6-dihydroxyflavone.
Comparative analysis with other synthetic flavones reveals that specific substitutions on the flavone backbone can dramatically influence biological activity, leading to potent anticancer and anti-inflammatory effects. Future research should focus on:
-
Broad-spectrum screening of this compound: Evaluating its activity in a wider range of biological assays to uncover potential anticancer or anti-inflammatory effects.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the 3',6-disubstituted flavone core to optimize for anticancer or anti-inflammatory potency and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to guide the development of targeted therapies.
By leveraging the insights from comparative studies and detailed mechanistic investigations, the full therapeutic potential of synthetic flavones can be unlocked, paving the way for novel and effective treatments for cancer, inflammatory disorders, and beyond.
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3',6-Dinitroflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validated mechanism of action of 3',6-Dinitroflavone, a synthetic flavone derivative. We will objectively compare its performance with alternative compounds and present supporting experimental data. This document aims to be a valuable resource for researchers investigating the therapeutic potential of flavonoids.
Primary Mechanism of Action: Modulation of GABAA Receptors
The predominant and well-validated mechanism of action for this compound (more commonly referred to in scientific literature as 6,3'-Dinitroflavone) is its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, it binds to the benzodiazepine (BZD) site on this receptor complex, acting as a low-efficacy modulator.[1] This interaction is responsible for its observed anxiolytic (anti-anxiety) effects.[1][2]
Comparative Analysis with Other Flavonoids and Diazepam
To understand the unique profile of 6,3'-Dinitroflavone, it is essential to compare its activity with other flavones and the classical benzodiazepine, diazepam.
| Compound | Target | Mechanism of Action | Key Effects | Reference |
| 6,3'-Dinitroflavone | GABAA Receptor (Benzodiazepine Site) | Low-efficacy inverse agonist/weak partial agonist | Anxiolytic at low doses with minimal sedative or myorelaxant effects.[2] | [1][2] |
| Diazepam | GABAA Receptor (Benzodiazepine Site) | Positive Allosteric Modulator | Anxiolytic, sedative, myorelaxant, anticonvulsant. | [3] |
| 6-Chloro-3'-nitroflavone | GABAA Receptor (Benzodiazepine Site) | Antagonist | Blocks the effects of diazepam; no intrinsic anxiolytic or sedative effects.[4] | [4] |
| 2'-Nitroflavone | Multiple Targets | Induces apoptosis in cancer cells | Anticancer activity through apoptosis induction and cell cycle arrest.[5] | [5][6][7] |
| Amentoflavone | Multiple Targets | Induces apoptosis and cell cycle arrest in cancer cells | Anticancer activity.[8][9] | [8][9] |
Experimental Data: GABAA Receptor Binding Affinity
The affinity of 6,3'-Dinitroflavone for different GABAA receptor subtypes has been quantified through radioligand binding assays, demonstrating a degree of selectivity.
| GABAA Receptor Subtype | 6,3'-Dinitroflavone Ki (nM) | Reference |
| α1β2γ2 | 9.7 | [10] |
| α2β2γ2 | 50.6 | [10] |
| α3β2γ2 | 26.2 | [10] |
| α5β2γ2 | ~200.0 | [10] |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Experimental Data: Electrophysiological Effects
Two-electrode voltage-clamp experiments in Xenopus oocytes have elucidated the functional consequences of 6,3'-Dinitroflavone binding to GABAA receptors.
| GABAA Receptor Subtype | Effect of 6,3'-Dinitroflavone on GABA-elicited currents | Reference |
| α1β2γ2 | Low-efficacy inverse agonistic modulation | [1] |
| α5β2γ2 | Low-efficacy inverse agonistic modulation | [1] |
| α2β2γ2, α3β2γ2, α4β2γ2, α6β2γ2 | None or very low efficacy positive modulatory effects | [1] |
Potential Anticancer Mechanism: A Hypothesis Based on Structurally Related Compounds
While the anxiolytic mechanism of 6,3'-Dinitroflavone is well-documented, its potential as an anticancer agent is less explored. However, studies on other nitroflavones, such as 2'-nitroflavone, suggest a plausible mechanism involving the induction of apoptosis and cell cycle arrest in cancer cells. It is crucial to note that the following information is based on the activity of a related compound and requires direct experimental validation for this compound.
Comparative Anticancer Activities of Flavonoids
| Compound | Cancer Cell Line(s) | Observed Effects | Signaling Pathways Implicated | Reference |
| 2'-Nitroflavone | HL-60 (human leukaemia), LM3 (murine mammary adenocarcinoma) | G2/M cell cycle arrest, apoptosis, increased Bax expression, caspase-3, -8, and -9 activation.[5][6] | JNK and ERK1/2 MAPK pathways.[5][7] | [5][6][7] |
| Amentoflavone | Non-small cell lung cancer cells | G1 cell cycle arrest, apoptosis, inhibition of invasion.[8][9] | NF-κB signaling.[8] | [8][9] |
| L86-8275 (synthetic flavone) | Breast and lung carcinoma cells | Reversible G1 and G2 cell cycle arrest.[11] | Not specified. | [11] |
| Prunetrin | Hep3B (liver cancer) | G2/M cell cycle arrest, intrinsic apoptosis.[12] | Inhibition of Akt/mTOR, activation of p38-MAPK.[12] | [12] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways discussed in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GABAA Receptor Binding Assay
This protocol is adapted from methods used to determine the binding affinity of ligands to the benzodiazepine site of the GABAA receptor.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membranes repeatedly in a Tris-HCl buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in the binding buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (e.g., 6,3'-Dinitroflavone).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow through GABAA receptors expressed in Xenopus oocytes and to assess the modulatory effects of compounds.
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply GABA to the oocyte to elicit a chloride current.
-
Co-apply the test compound (e.g., 6,3'-Dinitroflavone) with GABA to determine its modulatory effect on the GABA-elicited current.
-
Record and analyze the changes in current amplitude.
-
Elevated Plus-Maze Test for Anxiolytic Activity
This is a widely used behavioral test to assess anxiety-like behavior in rodents.[13][14][15]
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
-
Procedure:
-
Administer the test compound (e.g., 6,3'-Dinitroflavone) or vehicle to the animal (typically a mouse or rat) via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
-
Caspase Activity Assay
This assay quantifies the activity of caspases, key executioner enzymes in apoptosis.
-
Cell Lysis:
-
Treat cancer cells with the test compound or vehicle for a specified duration.
-
Harvest the cells and lyse them in a buffer that preserves caspase activity.
-
-
Enzymatic Reaction:
-
Incubate the cell lysate with a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Activated caspases in the lysate will cleave the substrate, releasing a fluorescent or colored molecule.
-
-
Detection:
-
Measure the fluorescence or absorbance using a plate reader.
-
The signal intensity is proportional to the caspase activity in the sample.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction and Quantification:
-
Treat cancer cells with the test compound or vehicle.
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate or by fluorescence imaging.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion
The primary mechanism of action of this compound (6,3'-Dinitroflavone) as a modulator of GABAA receptors is well-supported by experimental evidence, positioning it as an interesting candidate for the development of novel anxiolytics with a potentially favorable side-effect profile compared to classical benzodiazepines. While its anticancer activity is not yet directly established, the pro-apoptotic and cell cycle-arresting effects of structurally similar nitroflavones provide a strong rationale for future investigations into this potential therapeutic application. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore and validate the multifaceted mechanisms of this promising compound.
References
- 1. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2´-nitroflavone induces apoptosis and modulates MAPK pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]
- 8. Amentoflavone Induces Cell-cycle Arrest, Apoptosis, and Invasion Inhibition in Non-small Cell Lung Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 11. Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroflavones on GABA-A Receptors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of various nitroflavones on Gamma-Aminobutyric Acid type A (GABA-A) receptors. The information presented herein is compiled from preclinical research and is intended to serve as a resource for professionals in the fields of neuroscience, pharmacology, and drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships and functional consequences of nitroflavone interactions with GABA-A receptors.
Introduction to Nitroflavones and GABA-A Receptors
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its complex structure, typically a heteropentamer of various subunits (e.g., α, β, γ), offers multiple allosteric binding sites that are targets for a wide range of therapeutic agents, including benzodiazepines. Flavonoids, a class of naturally occurring compounds, and their synthetic derivatives have garnered significant interest for their modulatory effects on GABA-A receptors. Nitroflavones, a specific subgroup of flavonoids characterized by the presence of one or more nitro groups, have shown promising and diverse activities at the benzodiazepine binding site of the GABA-A receptor, ranging from agonism to antagonism and inverse agonism. This guide focuses on a comparative analysis of three such compounds: 6-chloro-3'-nitroflavone, 6,3'-dinitroflavone, and 6-bromo-3'-nitroflavone.
Comparative Data on Nitroflavone Activity
The interaction of nitroflavones with GABA-A receptors is multifaceted, with their effects being highly dependent on the specific chemical structure of the flavone and the subunit composition of the receptor. The following tables summarize the available quantitative data from in vitro studies.
Binding Affinity (Ki) at GABA-A Receptor Subtypes
The binding affinity of nitroflavones to the benzodiazepine site on various GABA-A receptor subtypes is a key determinant of their potency. The following table presents the inhibition constants (Ki) determined from competitive radioligand binding assays using [3H]flunitrazepam.
| Compound | Receptor Subtype | Ki (nM) | Source |
| 6,3'-Dinitroflavone | α1β2γ2 | 9.7 (8.7–10.8) | [1][2] |
| α2β2γ2 | 50.6 (44.0–58.2) | [1][2] | |
| α3β2γ2 | 26.2 (20.7–33.3) | [1][2] | |
| α5β2γ2 | ~200.0 | [1][2] | |
| 6-chloro-3'-nitroflavone | Rat Cerebral Cortex Membranes | 6.68 | [3][4] |
Functional Modulation of GABA-Evoked Currents
Electrophysiological studies, primarily using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing specific GABA-A receptor subtypes, have elucidated the functional effects of these nitroflavones.
| Compound | Receptor Subtype | Functional Effect | Key Findings | Source |
| 6,3'-Dinitroflavone | α1β2γ2 | Low efficacy inverse agonist | Small but significant inverse agonistic effect. | [1][2][5] |
| α2β2γ2 | No modulatory effect | No significant modulation of GABA-elicited currents. | [1][2][5] | |
| α3β2γ2 | Very weak partial agonist | Exhibited a very weak positive modulatory effect. | [1][2][5] | |
| α5β2γ2 | Low efficacy inverse agonist | Small but significant inverse agonistic effect. | [1][2][5] | |
| 6-chloro-3'-nitroflavone | α1β2γ2s | Antagonist | Did not affect GABA-A receptor responses alone but blocked the potentiation by diazepam. | [3][4] |
| 6-bromo-3'-nitroflavone | Cerebral Cortical Membrane Vesicles | Partial Agonist | Produced a lower potentiation of GABA-stimulated 36Cl- influx compared to diazepam. |
Note: Quantitative EC50 or IC50 values from electrophysiological studies for these specific nitroflavones are not consistently reported in the available literature, limiting a direct quantitative comparison of potency.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Radioligand Binding Assay ([3H]Flunitrazepam)
This protocol is adapted from studies investigating the binding of ligands to the benzodiazepine site of the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of test compounds (nitroflavones) for the GABA-A receptor by measuring their ability to displace the radioligand [3H]flunitrazepam.
Materials:
-
HEK293 cells transiently transfected with desired GABA-A receptor subunit cDNAs (e.g., αx, βy, γz).
-
[3H]flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Diazepam (for non-specific binding).
-
Test compounds (nitroflavones).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Polyethylenimine (PEI) solution (0.3% in water).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvesting equipment (cell scrapers, centrifuges).
-
Homogenizer.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent (e.g., calcium phosphate or lipofectamine-based).
-
Harvest cells 48-72 hours post-transfection.
-
-
Membrane Preparation:
-
Wash harvested cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.
-
For total binding, add 50-100 µg of membrane protein and [3H]flunitrazepam (final concentration ~1 nM) to the binding buffer.
-
For non-specific binding, add membrane protein, [3H]flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 10 µM).
-
For competition binding, add membrane protein, [3H]flunitrazepam, and varying concentrations of the nitroflavone test compound.
-
Incubate all tubes at 4°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters pre-soaked in 0.3% PEI.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]flunitrazepam binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a generalized procedure for the functional characterization of ligand-gated ion channels expressed in Xenopus laevis oocytes.
Objective: To measure the modulatory effects of nitroflavones on GABA-evoked chloride currents in oocytes expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABA-A receptor subunits (αx, βy, γz).
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording chamber.
-
Oocyte Ringer's solution (ORi): 90 mM NaCl, 2 mM KCl, 2 mM CaCl2, 5 mM HEPES, pH 7.4.
-
GABA solutions of known concentrations.
-
Nitroflavone solutions of known concentrations.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with a mixture of cRNAs encoding the desired GABA-A receptor subunits (typically in a 1:1:1 ratio for α:β:γ).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ORi.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Experimental Protocol:
-
Establish a stable baseline current.
-
Apply a sub-maximal concentration of GABA (e.g., EC5-EC20) to elicit a control inward chloride current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of the nitroflavone test compound.
-
To test for antagonist activity, pre-apply the nitroflavone for a period before co-application with GABA and a known agonist like diazepam.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the nitroflavone.
-
Calculate the percentage modulation of the GABA response by the nitroflavone.
-
For agonists or positive allosteric modulators, plot the percentage potentiation against the logarithm of the compound concentration to determine the EC50.
-
For antagonists or inverse agonists, plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
GABA-A Receptor Signaling and Allosteric Modulation
Caption: Allosteric modulation of the GABA-A receptor by nitroflavones.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
Experimental Workflow for Two-Electrode Voltage Clamp
Caption: Workflow for functional characterization using TEVC.
Conclusion
The comparative analysis of 6-chloro-3'-nitroflavone, 6,3'-dinitroflavone, and 6-bromo-3'-nitroflavone reveals a spectrum of activities at the benzodiazepine binding site of the GABA-A receptor. 6,3'-Dinitroflavone exhibits subtype-dependent effects, acting as an inverse agonist at α1- and α5-containing receptors and a weak partial agonist at α3-containing receptors. In contrast, 6-chloro-3'-nitroflavone functions as an antagonist, blocking the effects of positive allosteric modulators like diazepam without demonstrating intrinsic activity. 6-bromo-3'-nitroflavone behaves as a partial agonist.
This diversity in functional outcomes, despite structural similarities, underscores the chemical tractability of the flavone scaffold for developing novel GABA-A receptor modulators with potentially more selective pharmacological profiles. Further research, particularly quantitative electrophysiological studies to determine the potency and efficacy of these compounds at a wider range of receptor subtypes, is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.
References
- 1. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 3. 6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chlorine-3’-Nitroflavone is a potent central benzodiazepine receptor ligand devoid of intrinsic activity. - CONICET [bicyt.conicet.gov.ar]
- 5. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of 3',6-Dinitroflavone and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the novel anxiolytic compound 3',6-Dinitroflavone and the widely prescribed class of drugs, benzodiazepines. The information presented is based on available preclinical and clinical experimental data, offering a resource for researchers and professionals in drug development.
Executive Summary
Benzodiazepines, while effective for anxiety and related disorders, are associated with a range of undesirable side effects, including sedation, cognitive impairment, muscle relaxation, and a significant risk of dependence and withdrawal. In contrast, preclinical evidence suggests that this compound, a synthetic flavonoid, may offer a more favorable side effect profile. Studies indicate a significant separation between its anxiolytic effects and sedative, myorelaxant, and amnestic properties. However, comprehensive data on the systemic toxicity, abuse liability, and dependence potential of this compound is currently limited, highlighting a critical area for future research.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the known side effect profiles of this compound and benzodiazepines based on available experimental data.
| Side Effect Category | This compound | Benzodiazepines | Supporting Experimental Data |
| Sedation/Hypnosis | Mild sedative action observed only at doses 100-300 times higher than the anxiolytic dose.[1] | Common and dose-dependent; a primary therapeutic effect for some indications but a side effect for others. | Elevated Plus Maze (mice), Horizontal Wire Test (mice) |
| Cognitive Impairment/Amnesia | No amnestic effects observed in rats.[1] | Anterograde amnesia is a well-documented side effect. | Inhibitory Avoidance Test (rats) |
| Myorelaxation (Muscle Relaxation) | No myorelaxant effects observed in mice.[1] | A common therapeutic effect and side effect. | Horizontal Wire Test (mice) |
| Anticonvulsant Activity | No anticonvulsant effects observed in mice.[1] | A primary therapeutic effect for some benzodiazepines. | Not applicable |
| Dependence and Withdrawal | Data not available. | High potential for physical and psychological dependence, leading to a significant withdrawal syndrome upon cessation.[2] | Various preclinical and clinical models. |
| Abuse Liability | Data not available. | Recognized abuse potential, particularly in individuals with a history of substance abuse. | Human abuse potential studies, self-administration studies in animals. |
| Systemic Toxicity (Cardiovascular, Respiratory, etc.) | Data not available. | Generally considered safe in therapeutic doses, but respiratory depression can occur, especially in combination with other CNS depressants. | Preclinical and clinical safety studies. |
Experimental Protocols
Detailed methodologies for the key preclinical behavioral assays cited in this guide are provided below.
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
-
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
The animal (typically a mouse or rat) is placed in the center of the maze, facing one of the enclosed arms.
-
The animal is allowed to freely explore the maze for a predetermined period (e.g., 5 minutes).
-
Behavior is recorded by a video camera and analyzed using tracking software.
-
-
Key Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Inhibitory (Passive) Avoidance Test for Amnesia
-
Objective: To assess learning and memory. The test relies on the animal's ability to remember an aversive experience associated with a specific environment.
-
Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "shock" compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training Trial: The animal is placed in the lit compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a specific interval (e.g., 24 hours), the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured.
-
-
Key Parameter Measured:
-
Step-through latency: The time it takes for the animal to enter the dark compartment during the retention trial.
-
-
Interpretation: A longer step-through latency in the retention trial compared to the training trial indicates that the animal has learned and remembers the aversive stimulus. A shorter latency suggests an amnestic effect of a tested compound.
Horizontal Wire Test for Myorelaxant Effects
-
Objective: To assess muscle strength and coordination, which can be impaired by myorelaxant drugs.
-
Apparatus: A horizontal wire or rod suspended at a height.
-
Procedure:
-
The animal (typically a mouse) is placed on the wire and its ability to hang on is observed.
-
The latency to fall from the wire is recorded.
-
-
Key Parameter Measured:
-
Time the animal remains on the wire.
-
-
Interpretation: A decrease in the time the animal is able to hang on the wire suggests a myorelaxant effect.
Signaling Pathways and Experimental Workflows
Mechanism of Action: GABA-A Receptor Modulation
Both benzodiazepines and this compound are believed to exert their primary effects through the modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. However, their precise interactions and downstream consequences may differ, leading to their distinct side effect profiles.
Caption: GABA-A Receptor Modulation by Benzodiazepines and this compound.
Preclinical Experimental Workflow for Side Effect Profiling
The following diagram illustrates a typical workflow for the preclinical assessment of the side effect profile of a novel anxiolytic compound compared to a benchmark drug like a benzodiazepine.
References
A Comparative Analysis of 3',6-Dinitroflavone's Anxiolytic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic efficacy of 3',6-Dinitroflavone, a synthetic flavone derivative, with the established benzodiazepine, diazepam. The comparison is based on performance in preclinical anxiety models and an examination of their underlying mechanisms of action.
Executive Summary
Data Presentation: Efficacy in Anxiety Models
The following tables summarize the quantitative data on the anxiolytic effects of this compound and diazepam in various anxiety models.
Table 1: Elevated Plus-Maze (EPM) Test
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | 0.01 - 1.0 mg/kg (i.p.) | Mice | Potent, dose-dependent increase in the percentage of time spent and entries into the open arms. | [1] |
| Diazepam | 1.5 mg/kg (i.p.) | Mice | Significant increase in the percentage of time spent and entries into the open arms. | [3] |
| Diazepam | 0.5, 1.0, 3.0 mg/kg (i.p.) | Mice | Anxiolytic effects observed, with variations across different mouse strains. | [4] |
Table 2: Light-Dark Box Test
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | - | - | Quantitative data not available in the reviewed literature. | - |
| Diazepam | 0.75 - 3.0 mg/kg | Rats | Dose-dependent increase in the number of visits to and duration in the light compartment. | [5] |
| Diazepam | 2 mg/kg | Mice | Significant increase in the total time spent in the light compartment. | [6] |
Table 3: Marble-Burying Test
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | - | - | Quantitative data not available in the reviewed literature. | - |
| Diazepam | 1.0 - 5.0 mg/kg | Mice | Dose-dependent decrease in the number of marbles buried. | [7] |
| Diazepam | 1.5 and 3.0 mg/kg | Rats | Significantly reduced the number of marbles buried. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Procedure: Animals are placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Principle: The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
2. Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure: An animal is placed in either the light or dark compartment and its movement between the two chambers is recorded over a specific duration. Key metrics include the time spent in each compartment and the number of transitions.
-
Principle: This test leverages the innate aversion of rodents to brightly lit areas. Anxiolytic drugs are expected to increase the time spent in the light compartment, reflecting a reduction in anxiety.
3. Marble-Burying Test
-
Apparatus: A standard cage containing a thick layer of bedding material with a number of marbles (typically 20-25) evenly spaced on the surface.
-
Procedure: A mouse is placed in the cage and the number of marbles buried (at least two-thirds covered by bedding) within a specific timeframe (usually 30 minutes) is counted.
-
Principle: The burying of novel objects is considered a defensive behavior related to anxiety and compulsivity in rodents. Anxiolytic drugs tend to decrease the number of marbles buried.[9]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the GABA-A Receptor
The anxiolytic effects of this compound are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. It acts as a positive allosteric modulator at the benzodiazepine binding site, enhancing the inhibitory effects of the neurotransmitter GABA.
Caption: Mechanism of this compound at the GABA-A receptor.
Experimental Workflow for Preclinical Anxiety Models
The following diagram illustrates the typical workflow for evaluating the anxiolytic properties of a compound like this compound.
Caption: Workflow for anxiolytic drug screening.
Logical Relationship of this compound's Mechanism
This diagram outlines the logical progression from molecular interaction to the observed behavioral effect of this compound.
Caption: From molecular binding to behavioral outcome.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 8. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Comparative Cross-Validation of 3',6-Dinitroflavone's Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic properties of 3',6-Dinitroflavone against traditional benzodiazepines and other flavonoid-based compounds. The following sections present a detailed analysis supported by experimental data, protocols, and visual representations of the underlying molecular mechanisms.
Executive Summary
This compound, a synthetic flavonoid, has emerged as a potent anxiolytic agent with a potentially superior safety profile compared to classic benzodiazepines like diazepam.[1] Experimental evidence suggests that while it effectively reduces anxiety-like behaviors, it does so with a significantly wider therapeutic window, exhibiting sedative and myorelaxant effects only at doses substantially higher than those required for anxiolysis.[1] This contrasts sharply with diazepam, where the doses for anxiolytic, sedative, and muscle-relaxant effects are more closely clustered. Other naturally occurring flavonoids, such as chrysin and apigenin, also exhibit anxiolytic properties, but this compound appears to be significantly more potent.
Comparative Efficacy and Safety Profile
The anxiolytic, sedative, and myorelaxant effects of this compound have been evaluated in preclinical models, primarily the elevated plus-maze (EPM) test for anxiety and rotarod tests for motor coordination. The data consistently demonstrates the anxioselective profile of this compound.
| Compound | Anxiolytic Dose (EPM, mice) | Sedative Dose (mice) | Myorelaxant Dose (mice) | Receptor Binding Affinity (Ki) | Notes |
| This compound | 1-30 µg/kg (i.p.) | >100-300x anxiolytic dose | Inactive at anxiolytic doses | High affinity for benzodiazepine site on GABAA receptors. Higher affinity for α1 subunit-containing receptors.[2][3] | Reported to be at least 30 times more potent than diazepam by weight.[4] |
| Diazepam | 0.2-1.5 mg/kg (i.p.)[5][6] | Starting around 2-3 mg/kg (i.p.) | 4-10 mg/kg (i.p.)[7] | High affinity for benzodiazepine site on GABAA receptors. | Narrow therapeutic window between anxiolytic and sedative/myorelaxant effects. |
| Chrysin | 1 mg/kg (i.p.) | 25 mg/kg (i.p.) | Not reported in detail | Binds to benzodiazepine site on GABAA receptors. | Significantly less potent than this compound. |
| Apigenin | Inconsistent anxiolytic effects | 25 mg/kg (i.p.) | Not reported in detail | Binds to benzodiazepine site on GABAA receptors. | Anxiolytic activity is not consistently observed. |
Mechanism of Action: A Focus on GABAA Receptor Modulation
The anxiolytic effects of this compound are mediated through its interaction with the central benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor.[1] Unlike full agonists like diazepam, this compound is a partial agonist.[1] This means it binds to the receptor but elicits a submaximal response, which is thought to contribute to its favorable side-effect profile. This allosteric modulation enhances the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, ultimately resulting in a calming effect.
GABAA Receptor Allosteric Modulation by this compound.
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated from the floor (e.g., 50-70 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.
Procedure:
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.
-
Drug Administration: this compound, diazepam, or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute period.
-
Data Collection: The session is recorded by a video camera. The primary measures of anxiety are the number of entries into and the time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries are also recorded as a measure of general locomotor activity.
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets for the myorelaxant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3',6-Dinitroflavone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3',6-dinitroflavone analogs, focusing on their structure-activity relationships (SAR) as both anxiolytic agents and potential anticancer compounds. The information presented is collated from various experimental studies to aid in the rational design of novel therapeutic agents based on the flavone scaffold.
Anxiolytic Activity: Targeting GABAA Receptors
This compound is a synthetic flavone derivative that has demonstrated high affinity for central benzodiazepine receptors, leading to anxiolytic effects.[1] Its mechanism of action is primarily through the modulation of GABAergic transmission.
Comparative Binding Affinity of this compound for GABAA Receptor Subtypes
The anxiolytic effects of this compound are attributed to its interaction with the benzodiazepine binding site on the GABAA receptor. Experimental data indicates a differential affinity for various receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | Cerebellum (Type I-enriched) | Lower Ki value | [1] |
| This compound | Spinal Cord (Type II-enriched) | Higher Ki value | [1] |
| This compound | Dentate Gyrus (Type II-enriched) | Higher Ki value | [1] |
Key SAR Insights for Anxiolytic Activity:
-
Nitro Group Positioning: The presence of nitro groups at the 3' and 6 positions of the flavone scaffold is crucial for high-affinity binding to benzodiazepine receptors.
-
Receptor Subtype Selectivity: this compound shows some selectivity for GABAA receptor subtypes, with a higher affinity for the cerebellum (rich in Type I receptors) compared to the spinal cord and dentate gyrus (rich in Type II receptors).[1]
-
Pharmacological Profile: In vivo studies in mice have shown that this compound exhibits potent anxiolytic effects in the elevated plus-maze test.[1] Notably, it does not produce significant anticonvulsant or myorelaxant effects at anxiolytic doses, suggesting a partial agonist profile.[1] The anxiolytic effect can be blocked by the benzodiazepine receptor antagonist Ro 15-1788.[1]
Anticancer Activity: Emerging Potential of Nitroflavones
While the primary focus of research on this compound has been its anxiolytic properties, there is growing evidence that nitroflavone derivatives, in general, possess anticancer potential. The cytotoxic activity of these compounds is influenced by the number and position of nitro groups, as well as other substitutions on the flavone core.
Comparative Cytotoxicity of Flavone Analogs in Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various flavone derivatives, including some with nitro substitutions, against different human cancer cell lines. This data provides a basis for understanding the potential structure-activity relationships of this compound analogs as anticancer agents.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Flavone-1,2,3-triazole hybrid (Compound 8) | 4-Nitrobenzyl-1,2,3-triazole | HeLa (Cervical) | Sub-micromolar | [2] |
| Flavone-1,2,3-triazole hybrid (Compound 10) | Bis-(4-nitrobenzyl-1,2,3-triazole) | HeLa (Cervical) | Sub-micromolar | [2] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (Compound 14b) | 5-Nitrofuran | MDA-MB-231 (Breast) | 6.61 | [3] |
| Heteroaryl Flavanone (YP-4) | Furan ring at position 2 | MCF7 (Breast) | 7.3 | [4][5] |
| Heteroaryl Flavanone (YP-4) | Furan ring at position 2 | HT29 (Colon) | 4.9 | [4][5] |
| Heteroaryl Flavanone (YP-4) | Furan ring at position 2 | A498 (Kidney) | 5.7 | [4][5] |
Key SAR Insights for Anticancer Activity (Inferred from Analogs):
-
Importance of Nitro Groups: The presence of nitro groups, as seen in the flavone-1,2,3-triazole hybrids and the nitrofuran derivative, appears to contribute significantly to cytotoxic activity.[2][3]
-
Heterocyclic Substitutions: The incorporation of heterocyclic rings, such as 1,2,3-triazole and furan, can enhance anticancer potency.[2][4][5]
-
Position of Substituents: While direct SAR data for this compound analogs is limited, studies on other flavonoids suggest that the substitution pattern on both the A and B rings plays a critical role in determining cytotoxic efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Synthesis of 7-Hydroxy-6-nitroflavone (A Precursor for 6-Nitroflavone Analogs)
This protocol describes a key step in the synthesis of 6-nitroflavone derivatives.
Procedure:
-
Add 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (0.301 g, 1.0 mmol) to glacial acetic acid (10 mL) containing two drops of concentrated sulfuric acid.
-
Heat the resulting mixture at 100°C for 1 hour.
-
After cooling the reaction mixture to ambient temperature, add water (20 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the product from acetone to afford 7-hydroxy-6-nitroflavone.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This method is used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
After the desired incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
GABAA Receptor Binding Assay
This assay is used to determine the affinity of compounds for the benzodiazepine binding site of the GABAA receptor.
Procedure:
-
Prepare synaptic membrane fractions from the desired brain region (e.g., cerebellum).
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Determine the Ki value, which represents the inhibitory constant of the test compound.
Elevated Plus-Maze Test for Anxiolytic Activity
This behavioral test is used to assess the anxiolytic effects of compounds in rodents.
Procedure:
-
The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Administer the test compound or vehicle to the animals (e.g., mice) prior to the test.
-
Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and enclosed arms.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Visualizations
Logical Relationship of this compound's Biological Activities
Caption: Overview of the dual biological potential of the this compound scaffold.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for the synthesis and in vitro evaluation of this compound analogs for anticancer activity.
Signaling Pathway Modulation by Anxiolytic Flavonoids
Caption: Simplified signaling pathway illustrating the anxiolytic action of this compound via GABAA receptor modulation.
References
- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 3',6-Dinitroflavone: Bridging In Vitro Mechanisms to In Vivo Anxiolytic Effects
A Comprehensive guide for researchers and drug development professionals on the distinct yet complementary pharmacological profiles of 3',6-Dinitroflavone in preclinical settings.
This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, a synthetic flavone derivative that has demonstrated significant potential as an anxiolytic agent. By examining its molecular interactions in controlled cellular systems and its subsequent behavioral outcomes in animal models, we aim to offer a comprehensive resource for scientists and researchers in the field of neuropharmacology and drug development.
In Vitro Profile: A High-Affinity Modulator of GABAA Receptors
The in vitro activity of this compound (also cited as 6,3'-Dinitroflavone) has been primarily characterized by its interaction with the γ-aminobutyric acid type A (GABAA) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.
Studies utilizing recombinant GABAA receptors expressed in human embryonic kidney (HEK293) cells and Xenopus oocytes have revealed a nuanced modulatory role.[1][2] this compound is a high-affinity ligand for the benzodiazepine binding site on these receptors.[3][4] Notably, it displays a degree of subtype selectivity, exhibiting the highest affinity for GABAA receptors composed of α1β2γ2 subunits, with a 2 to 20-fold lower affinity for receptors containing α2, α3, or α5 subunits.[1][2]
Electrophysiological assessments have demonstrated that this compound does not independently activate the receptor to induce chloride ion flux.[1][2] Instead, its effects are modulatory. On α1β2γ2 and α5β2γ2 receptor subtypes, it acts as a low-efficacy inverse agonist.[1][2] Conversely, on other subtypes such as α2β2γ2 and α3β2γ2, it exerts either no modulatory effect or a very weak positive modulatory (agonistic) effect.[1]
In Vivo Profile: Potent and Selective Anxiolysis
In stark contrast to its complex and sometimes opposing actions in vitro, the in vivo effects of this compound in animal models are predominantly characterized by a potent and selective anxiolytic profile.
Behavioral studies, most notably the elevated plus-maze test in mice, have consistently demonstrated the potent anxiolytic properties of this compound.[3][4] This anxiolytic effect is specifically mediated through the benzodiazepine binding site, as it is completely blocked by the antagonist Ro15-1788.[1][3]
A key feature of this compound's in vivo profile is its remarkable separation of anxiolytic effects from the sedative and myorelaxant side effects commonly associated with classical benzodiazepines like diazepam. It is reported to be at least 30 times more potent than diazepam by weight in producing anxiolytic effects.[4] Furthermore, sedative effects are only observed at doses that are 100 to 300 times higher than the effective anxiolytic dose, indicating a very favorable therapeutic window.[3] Additionally, this compound has not been found to induce anticonvulsant or amnestic effects in animal models.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of this compound's potency and efficacy across different experimental paradigms.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | α1β2γ2 | ~10 nM | [2] |
| α2, α3, α5 | 2-20 fold lower | [1][2] | |
| Functional Activity | α1β2γ2, α5β2γ2 | Low efficacy inverse agonist | [1][2] |
| α2β2γ2, α3β2γ2 | None or very low efficacy positive modulator | [1] |
Table 1: In Vitro Quantitative Data for this compound
| Parameter | Animal Model | Dosage Range (Anxiolytic) | Key Finding | Reference |
| Anxiolytic Activity | Mice | 1-30 µg/kg (i.p.) | Potent anxiolytic effect | [4] |
| Sedative Activity | Mice | >100-300x anxiolytic dose | Mild sedation at very high doses | [3] |
| Myorelaxant Activity | Mice | Not observed | No muscle relaxant effects | [3] |
| Anticonvulsant Activity | Mice | Not observed | No anticonvulsant effects | [3] |
| Amnestic Activity | Rats | Not observed | No memory-impairing effects | [3] |
Table 2: In Vivo Quantitative Data for this compound
Experimental Protocols
To facilitate the replication and further investigation of the properties of this compound, detailed methodologies for the key experiments are provided below.
In Vitro Methodologies
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of this compound to different GABAA receptor subtypes.
-
Cell Line: HEK293 cells transiently transfected with cDNA encoding for the desired α, β, and γ subunits of the GABAA receptor.
-
Procedure:
-
Membranes from transfected cells are prepared by homogenization and centrifugation.
-
A constant concentration of the radiolabeled benzodiazepine ligand, [3H]flunitrazepam, is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the benzodiazepine site.
-
The reaction is incubated to equilibrium and then terminated by rapid filtration.
-
The amount of radioactivity retained on the filters, representing bound [3H]flunitrazepam, is measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Two-Electrode Voltage-Clamp Electrophysiology:
-
Objective: To characterize the functional modulatory effects of this compound on GABA-evoked currents.
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding for the desired GABAA receptor subunits.
-
Procedure:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
A sub-maximal concentration of GABA is applied to elicit a baseline chloride current.
-
This compound is then co-applied with GABA to determine its effect on the GABA-evoked current.
-
The percentage modulation of the GABA current by this compound is calculated.
-
To test for direct agonist activity, this compound is applied in the absence of GABA.
-
In Vivo Methodology
1. Elevated Plus-Maze (EPM) Test:
-
Objective: To assess the anxiolytic-like effects of this compound in mice.
-
Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two enclosed arms.
-
Procedure:
-
Mice are administered this compound (or vehicle control) via intraperitoneal (i.p.) injection at a specified time before the test.
-
Each mouse is placed individually in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a set period (e.g., 5 minutes).
-
The primary parameters measured are the number of entries into the open and closed arms, and the time spent in the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
Caption: Modulation of GABAA receptor by this compound.
References
- 1. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 3. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Validating 3',6-Dinitroflavone as a Selective Anxiolytic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel synthetic flavonoid, 3',6-Dinitroflavone, with established anxiolytic agents. By examining its performance in preclinical behavioral models and its receptor binding profile, this document aims to validate its potential as a selective anxiolytic with a favorable side-effect profile.
Executive Summary
Anxiety disorders represent a significant global health burden, and the development of novel anxiolytics with improved efficacy and tolerability remains a critical area of research. This compound has emerged as a promising candidate due to its potent anxiolytic-like effects in animal models. This guide presents a detailed analysis of its pharmacological profile, comparing it directly with benzodiazepines (Diazepam, Lorazepam) and selective serotonin reuptake inhibitors (SSRIs) (Fluoxetine, Sertraline). The data indicates that this compound exhibits significant anxiolytic properties, likely mediated by its action as a partial agonist at the benzodiazepine binding site of GABAA receptors, with a notable separation between its anxiolytic and sedative effects.
Comparative Performance in Preclinical Models
The anxiolytic potential of this compound has been primarily evaluated using the elevated plus-maze (EPM) test, a standard preclinical model for assessing anxiety-like behavior in rodents.
Table 1: Anxiolytic Efficacy in the Elevated Plus-Maze (EPM) Test in Mice
| Compound | Dose Range (mg/kg, i.p.) | Peak Effective Dose (mg/kg, i.p.) | Change in Time Spent in Open Arms (%) | Change in Open Arm Entries (%) | Sedative Effects at Anxiolytic Doses | Reference |
| This compound | 0.001 - 0.03 | 0.01 | ↑ (Significant) | ↑ (Significant) | No | [1] |
| Diazepam | 0.5 - 2.0 | 1.5 - 2.0 | ↑ (Significant) | ↑ (Significant) | Yes | [1] |
| Lorazepam | 0.1 - 1.0 | 0.25 | ↑ (Significant) | Not consistently reported | Yes | |
| Fluoxetine (acute) | 10 - 20 | 20 | ↓ (Anxiogenic) | ↓ (Anxiogenic) | No | |
| Sertraline (acute) | 5 - 20 | 10 | ↓ (Anxiogenic) | ↓ (Anxiogenic) | No |
Note: "↑" indicates an increase, "↓" indicates a decrease. The effects of SSRIs can vary with chronic administration.
The data clearly demonstrates the potent anxiolytic-like effect of this compound in the EPM test. Notably, its anxiolytic activity is observed at doses significantly lower than those causing sedation, a common side effect of benzodiazepines. In contrast, acute administration of SSRIs often produces an anxiogenic (anxiety-promoting) effect in this model.
No quantitative data for this compound in the light-dark box test was identified in the literature search. However, compounds acting via the benzodiazepine receptor typically increase the time spent in the light compartment.
Table 2: Anxiolytic Efficacy in the Light-Dark Box (LDB) Test in Mice
| Compound | Dose Range (mg/kg, i.p.) | Peak Effective Dose (mg/kg, i.p.) | Change in Time Spent in Light Compartment | Change in Transitions | Reference |
| This compound | Data Not Available | Data Not Available | Expected ↑ | Expected ↑ | |
| Diazepam | 1.0 - 2.0 | 2.0 | ↑ (Significant) | ↑ (Significant) | |
| Lorazepam | 0.5 - 2.0 | 1.0 - 2.0 | ↑ (Significant) | ↑ (Significant) | |
| Fluoxetine (acute) | 10 - 20 | N/A | No significant change or ↓ | No significant change or ↓ | |
| Sertraline (acute) | 10 - 20 | N/A | No significant change or ↓ | No significant change or ↓ |
Mechanism of Action: Targeting the GABA-A Receptor
This compound's anxiolytic effects are attributed to its interaction with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, it acts as a high-affinity ligand for the benzodiazepine (BZD) binding site on this receptor.
Table 3: Comparative Binding Affinity (Ki, nM) for GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Subtype Selectivity | Reference |
| This compound | 1.5 | 3.5 | 4.2 | 28 | α1 > α2/α3 > α5 | |
| Diazepam | 12 | 10 | 11 | 38 | Non-selective | |
| Lorazepam | 1.7 | 1.3 | 2.1 | 5.6 | Relatively non-selective | |
| Flumazenil (Antagonist) | 0.4 | 0.5 | 0.5 | 0.4 | Non-selective |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity.
This compound displays a higher affinity for the α1 subunit-containing GABAA receptors, with progressively lower affinity for α2, α3, and α5-containing subtypes. This profile is distinct from the non-selective binding of diazepam. Functionally, this compound is characterized as a partial agonist at the BZD site. This means it has a lower intrinsic efficacy compared to full agonists like diazepam, which may contribute to its reduced sedative and myorelaxant effects.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the preclinical behavioral assays used for its validation.
Detailed Experimental Protocols
Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Animals: Mice are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound, diazepam) or vehicle intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a 5-minute period using a video camera.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. A decrease in the total number of arm entries suggests sedative effects.
Light-Dark Box (LDB) Test
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Animals: Mice are commonly used.
-
Procedure:
-
Animals receive the test compound or vehicle i.p. prior to the test.
-
Each mouse is placed in the center of the light compartment.
-
Behavior is recorded for a 5 to 10-minute session.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity in each compartment.
-
-
Interpretation: An increase in the time spent in the light compartment and the number of transitions between compartments suggests an anxiolytic effect.
Conclusion
The available evidence strongly supports the validation of this compound as a potent and selective anxiolytic agent. Its efficacy in the elevated plus-maze at doses that do not induce sedation distinguishes it from classical benzodiazepines. The mechanism of action, involving partial agonism at the benzodiazepine site of GABA-A receptors with some degree of subtype selectivity, provides a strong rationale for its favorable pharmacological profile. Further investigation, particularly in the light-dark box test and other models of anxiety, is warranted to fully characterize its anxiolytic potential and solidify its position as a promising lead compound for the development of next-generation anxiolytic therapies.
References
Safety Operating Guide
Proper Disposal of 3',6-Dinitroflavone: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3',6-Dinitroflavone, a synthetic flavone derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety protocols and hazardous waste regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Spill Management Protocol
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Procedures for this compound
Disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in regular solid waste.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated disposable labware (e.g., weighing boats, contaminated gloves) in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Avoid mixing with other incompatible waste streams.
Labeling:
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
Disposal Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
